Dpp-4-IN-2
Description
Properties
Molecular Formula |
C18H18N6O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(7-oxo-5-piperazin-1-ylpyrazolo[1,5-a]pyrimidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O/c19-12-14-3-1-2-4-15(14)13-23-16-5-6-21-24(16)18(25)11-17(23)22-9-7-20-8-10-22/h1-6,11,20H,7-10,13H2 |
InChI Key |
AMLAVNFTULBNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N3C(=CC=N3)N2CC4=CC=CC=C4C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Dpp-4-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Dpp-4-IN-2. Due to the existence of two distinct compounds identified as "this compound" in scientific literature and commercial databases, this document will address both entities, clearly delineating their respective biochemical and cellular activities.
This compound (CAS 2133900-95-3): A Potent and Selective Pyrazolo[1,5-a]pyrimidine-Based Inhibitor
This iteration of this compound, also identified as compound 'b2', is a highly potent and selective inhibitor of DPP-4.[1][2] It is a structural analog of the clinically approved DPP-4 inhibitor, Alogliptin.[1][2]
Core Mechanism of Action
The primary mechanism of action for this compound (CAS 2133900-95-3) is the competitive and reversible inhibition of the DPP-4 enzyme. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prevents the degradation of these incretins, leading to their increased circulating levels and prolonged biological activity. This enhancement of the incretin system results in:
-
Glucose-dependent insulin secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.
-
Suppression of glucagon secretion: GLP-1, in particular, acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.
-
Delayed gastric emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.
This cascade of effects ultimately contributes to improved glycemic control, making DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.
Quantitative Data
| Parameter | Value | Reference |
| IC50 (DPP-4) | 79 nM | [1][2] |
| Selectivity | >2000-fold over DPP-8 and DPP-9 | [1] |
Experimental Protocols
1.3.1. In Vitro DPP-4 Inhibition Assay
The inhibitory activity of this compound against DPP-4 is determined using a fluorometric assay.
-
Principle: The assay measures the cleavage of a synthetic fluorogenic substrate, such as Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), by recombinant human DPP-4. In the presence of an inhibitor, the rate of fluorescence generation is reduced.
-
Reagents:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Reference inhibitor (e.g., Alogliptin)
-
-
Procedure:
-
The DPP-4 enzyme is pre-incubated with varying concentrations of this compound in a 96-well microplate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/460 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
Signaling Pathways and Experimental Workflows
1.4.1. Incretin Signaling Pathway
The mechanism of action of this compound (CAS 2133900-95-3) is centered on the potentiation of the incretin signaling pathway.
References
- 1. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Dpp-4-IN-2: An In-depth Technical Guide for Researchers
For research use only. Not for use in humans.
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Dpp-4-IN-2, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development and diabetes research.
Chemical Structure and Properties
This compound, also referred to as compound b2 in some literature, is a non-peptidomimetic small molecule inhibitor of DPP-4.[1] It is structurally analogous to Alogliptin, a clinically approved anti-diabetic drug.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-((6-(4-(cyanomethyl)phenyl)-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)(2-methyl-2-propanyl)amino)acetamide | |
| CAS Number | 2133900-95-3 | [1][4] |
| Molecular Formula | C18H18N6O | [1][4] |
| Molecular Weight | 334.38 g/mol | [1][4] |
| SMILES | N#CC1=CC=CC=C1CN(C(N2CCNCC2)=C3)C4=CC=NN4C3=O | [1][4] |
| Appearance | Solid powder (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), with a reported half-maximal inhibitory concentration (IC50) of 79 nM.[1] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, thereby prolonging their biological activity. This leads to increased insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels. This mechanism of action is central to the therapeutic potential of DPP-4 inhibitors in the management of type 2 diabetes mellitus.
Table 2: Bioactivity of this compound
| Parameter | Value | Species | Assay Conditions | Source |
| DPP-4 IC50 | 79 nM | Not specified | Not specified | [1] |
| DPP-8 IC50 | Not available | |||
| DPP-9 IC50 | Not available | |||
| Ki | Not available |
The selectivity of this compound against other closely related proteases, such as DPP-8 and DPP-9, has not been publicly reported. High selectivity is a critical attribute for DPP-4 inhibitors to minimize off-target effects.
Signaling Pathways
The primary signaling pathway modulated by this compound is the incretin pathway, which is integral to glucose metabolism. DPP-4 also plays a role in immune regulation, and its inhibition can have immunomodulatory effects.
Caption: Incretin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, this section provides generalized, representative protocols based on standard methods for the characterization of DPP-4 inhibitors.
General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of this compound likely follows a multi-step synthetic route common for pyrazolo[1,5-a]pyrimidine derivatives. A general workflow is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of this compound against DPP-4 can be determined using a fluorometric assay.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to each well.
-
Add the this compound dilutions to the respective wells. Include a positive control (a known DPP-4 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over a period of time (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
ADME and Pharmacokinetic Profile
Specific data on the absorption, distribution, metabolism, excretion (ADME), and pharmacokinetic properties of this compound are not publicly available. Generally, DPP-4 inhibitors are designed for oral administration and exhibit variable pharmacokinetic profiles.
Table 3: General Pharmacokinetic Parameters of Oral DPP-4 Inhibitors
| Parameter | General Range |
| Oral Bioavailability | Varies |
| Time to Maximum Concentration (Tmax) | 1-4 hours |
| Plasma Protein Binding | Low to high |
| Metabolism | Variable, can involve cytochrome P450 enzymes |
| Elimination Half-life | Variable |
| Excretion | Primarily renal or hepatic |
Summary and Future Directions
This compound is a potent in vitro inhibitor of DPP-4. Its structural similarity to alogliptin suggests potential for development as a therapeutic agent for type 2 diabetes. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available data on its physicochemical properties, selectivity, and in vivo efficacy and safety.
Future research should focus on:
-
Detailed characterization of the physicochemical properties of this compound.
-
Determination of its selectivity profile against other DPP family enzymes and other relevant off-targets.
-
In vivo studies to evaluate its pharmacokinetic properties, efficacy in animal models of diabetes, and safety profile.
-
Investigation of its potential immunomodulatory effects.
This information will be crucial for assessing the therapeutic potential of this compound and guiding its further development.
References
- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP-4 Inhibitors as Therapeutic Modulators of Immune Cell Function and Associated Cardiovascular and Renal Insulin Resistance in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 4. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
Dpp-4-IN-2: A Technical Guide for Researchers
An In-depth Examination of the Potent Dipeptidyl Peptidase-4 Inhibitor
This technical guide provides a comprehensive overview of Dpp-4-IN-2, a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of its biological target, mechanism of action, and available biochemical data. This document summarizes key findings from preclinical research to facilitate further investigation and application of this compound.
Introduction to this compound
This compound, also identified as compound b2 in scientific literature, is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. It has been recognized for its potent inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. While demonstrating significant potency, it is important to note that this compound has also been associated with cytotoxicity in early studies.
Chemical Identity:
| Identifier | Value |
| Compound Name | This compound |
| Synonym | Compound b2 |
| CAS Number | 2133900-95-3 |
| Molecular Formula | C24H23N7O |
| Molecular Weight | 425.49 g/mol |
Biological Target: Dipeptidyl Peptidase-4 (DPP-4)
The primary biological target of this compound is Dipeptidyl Peptidase-4 (DPP-4), a transmembrane glycoprotein that functions as a serine exopeptidase.[1] DPP-4 is ubiquitously expressed throughout the body and plays a crucial role in a variety of physiological processes, most notably in the regulation of glucose metabolism.
DPP-4 is responsible for the inactivation of several peptide hormones, including the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By cleaving the N-terminal dipeptides of these hormones, DPP-4 significantly shortens their biological half-life, thereby diminishing their insulinotropic effects.
Mechanism of Action
This compound exerts its biological effect by competitively inhibiting the enzymatic activity of DPP-4. By binding to the active site of the DPP-4 enzyme, this compound prevents the degradation of incretin hormones. This inhibition leads to an increase in the circulating levels of active GLP-1 and GIP.
The elevated levels of active incretins subsequently potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress the release of glucagon from pancreatic α-cells. The overall effect is a reduction in blood glucose levels, particularly in the postprandial state.
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against DPP-4.
| Parameter | Value | Target | Reference |
| IC50 | 79 nM | Human DPP-4 | Shen J, et al. (2020) |
Experimental Protocols
The following section outlines a typical experimental protocol for determining the in vitro inhibitory activity of this compound against DPP-4. This protocol is based on standard fluorometric assays commonly used in the field.
DPP-4 Inhibition Assay (Fluorometric)
Principle: The assay measures the enzymatic activity of DPP-4 using a fluorogenic substrate, such as Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin). Cleavage of this substrate by DPP-4 releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity. The inhibitory potential of this compound is assessed by measuring the reduction in fluorescence in its presence.
Materials:
-
Recombinant Human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer: e.g., Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
This compound (test compound)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or positive control/vehicle control)
-
Recombinant Human DPP-4 enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation period (end-point assay) at 37°C using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Below is a diagram representing the general workflow for the DPP-4 inhibition assay.
Cytotoxicity
Preliminary studies on the pyrazolo[1,5-a]pyrimidine series, from which this compound originates, indicated that while some compounds in this class are potent DPP-4 inhibitors, they can also exhibit cytotoxicity. Specific cytotoxicity data for this compound (e.g., CC50 or IC50 against various cell lines) is not detailed in the currently available public literature. Researchers should exercise appropriate caution and conduct thorough cytotoxicity profiling when working with this compound.
Conclusion
This compound is a potent inhibitor of Dipeptidyl Peptidase-4 with a clear mechanism of action related to the incretin pathway. Its pyrazolo[1,5-a]pyrimidine scaffold represents an interesting area for the development of novel DPP-4 inhibitors. However, the early indication of cytotoxicity necessitates careful evaluation of its safety profile in any future research or development endeavors. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of its therapeutic potential and toxicological properties.
References
In Vitro Enzymatic Activity of DPP-4-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic activity of DPP-4-IN-2, a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4). This document outlines its inhibitory potency, provides a detailed experimental protocol for its characterization, and discusses its selectivity profile, crucial for its therapeutic potential in the management of type 2 diabetes mellitus.
Core Compound Activity
This compound, also identified as compound b2, is a notable member of the pyrazolo[1,5-a]pyrimidine class of DPP-4 inhibitors. It demonstrates significant inhibitory potency against the DPP-4 enzyme with a reported half-maximal inhibitory concentration (IC50) of 79 nM.[1] This positions this compound as a subject of interest for further investigation and optimization in the development of novel anti-diabetic agents. The pyrazolo[1,5-a]pyrimidine scaffold it is built upon has been a focus of structural optimization to enhance potency and selectivity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vitro enzymatic activity of this compound and a closely related, optimized analog, c24.
| Compound | Target Enzyme | IC50 (nM) | Selectivity over DPP-8 & DPP-9 | Reference |
| This compound (b2) | DPP-4 | 79 | Not explicitly stated, but high selectivity is inferred from analog development. | [1] |
| c24 (analog) | DPP-4 | 2 | >2000-fold | [1] |
| Alogliptin | DPP-4 | <10 | >10,000-fold | [2][3][4] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The determination of the in vitro enzymatic activity of this compound is typically performed using a fluorescence-based assay. This method measures the enzymatic cleavage of a synthetic substrate, releasing a fluorescent molecule.
Principle:
The assay quantifies the ability of an inhibitor to block the DPP-4-mediated cleavage of a non-fluorescent substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), into the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The reduction in the rate of fluorescence generation is proportional to the inhibitory activity of the compound.
Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
This compound (or other test inhibitors)
-
Gly-Pro-AMC substrate
-
Alogliptin (as a positive control)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, create a serial dilution in the assay buffer to achieve a range of desired concentrations for IC50 determination.
-
Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme to a predetermined optimal concentration in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted DPP-4 enzyme to each well of a 96-well black microplate.
-
Add the various concentrations of this compound, the positive control (Alogliptin), and a vehicle control (assay buffer with DMSO) to their respective wells.
-
Incubate the plate at 37°C for a short pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add a fixed volume of the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Readings are typically taken at regular intervals for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflow
DPP-4 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose homeostasis.
Experimental Workflow for DPP-4 Inhibition Assay
The diagram below outlines the key steps in the in vitro enzymatic assay for determining the inhibitory activity of compounds like this compound.
References
- 1. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alogliptin benzoate for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alogliptin (Nesina) for Adults With Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Dpp-4-IN-2: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Dpp-4-IN-2 (CAS No. 136259-18-2), a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) and dipeptidyl peptidase 8/9 (DPP8/9). The information herein is intended to support researchers and drug development professionals in the effective handling, formulation, and experimental use of this compound.
Quantitative Solubility Data
The solubility of this compound has been determined in various solvent systems. The following tables summarize the available quantitative data, providing a valuable reference for the preparation of stock solutions and formulations for both in vitro and in vivo studies.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Method |
| Dimethyl Sulfoxide (DMSO) | 125[1] | 330.32[1] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 100[2][3] | 264.26[2] | Not Specified; ultrasonic and warming to 60°C may be required.[2] |
Table 2: Solubility in Aqueous-Based Formulations for In Vivo Studies
| Formulation Components | Achievable Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (13.21 mM)[2] | Clear Solution[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (13.21 mM)[2] | Clear Solution[2] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (13.21 mM)[2] | Clear Solution[2] |
Stability Profile
The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. The following tables provide recommended storage conditions for both the solid compound and solutions.
Table 3: Solid-State Stability
| Storage Temperature | Recommended Duration |
| -20°C | 3 years[2] |
| 4°C | 2 years[2] |
Table 4: Solution Stability (in DMSO)
| Storage Temperature | Recommended Duration |
| -80°C | 2 years[2] |
| -20°C | 1 year[2] |
Experimental Protocols
While specific experimental details for the solubility and stability testing of this compound are not publicly available, this section outlines standard methodologies that are likely employed for such assessments.
Kinetic Solubility Assay Protocol
Kinetic solubility is often determined to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer, mimicking conditions in biological assays.
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV-Vis spectrophotometer with plate reader capability
-
Plate shaker
-
Incubator
Procedure:
-
Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in DMSO (e.g., 10 mM).
-
Serial Dilutions: The stock solution is serially diluted in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: The DMSO solutions are then diluted 100-fold into PBS (pH 7.4) to achieve the final desired concentrations of this compound.
-
Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[4]
-
Measurement:
-
Nephelometry: The turbidity of each well is measured using a nephelometer to detect the formation of precipitate.[4][5] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
-
Direct UV Method: Alternatively, the solutions are filtered to remove any precipitate.[4][5] The concentration of the dissolved compound in the filtrate is then determined by measuring the UV absorbance at the compound's λmax.[4]
-
Chemical Stability Assessment Protocol
Chemical stability studies are designed to evaluate the degradation of a compound over time under specific storage conditions.
Objective: To assess the stability of this compound in solution over time at different temperatures.
Materials:
-
This compound
-
DMSO
-
Vials
-
Temperature-controlled storage chambers (e.g., -80°C, -20°C, 4°C, 25°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in DMSO at a known concentration. The solution is then aliquoted into multiple vials to avoid freeze-thaw cycles.[1]
-
Storage: The vials are stored at different temperatures (-80°C, -20°C, 4°C, and 25°C).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), a vial from each temperature condition is removed for analysis.
-
HPLC Analysis: The concentration of this compound in each sample is quantified using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.
-
Data Analysis: The percentage of the initial concentration of this compound remaining at each time point is calculated. A degradation curve can be plotted to determine the shelf-life under each storage condition.
DPP-4 Signaling Pathway and Mechanism of Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7]
Mechanism of Action:
-
Following a meal, GLP-1 and GIP are released from the gut.[8]
-
These incretin hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner.[6][8]
-
DPP-4 rapidly inactivates GLP-1 and GIP by cleaving their N-terminal dipeptides.[6][7]
-
This compound and other DPP-4 inhibitors block the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[8]
-
This leads to prolonged and enhanced incretin action, resulting in improved glycemic control.[8]
Beyond its role in glucose metabolism, DPP-4 is also implicated in other signaling pathways, including those involving transforming growth factor-beta (TGF-β), advanced glycation end-products and their receptor (AGE-RAGE), and integrin-β1.[6] Inhibition of DPP-4 may therefore have pleiotropic effects that are currently the subject of ongoing research.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1][2][3] This guide provides a comprehensive overview of their pharmacokinetic and pharmacodynamic properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Core Pharmacodynamics: Mechanism of Action
DPP-4 inhibitors exert their therapeutic effects by enhancing the incretin system.[4][5] Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are gut hormones that play a crucial role in glucose homeostasis.[5][6] However, their activity is short-lived as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[6][7]
By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.[4][5] This leads to several downstream effects that collectively lower blood glucose levels:
-
Glucose-dependent insulin secretion: Enhanced incretin levels stimulate the pancreatic β-cells to release insulin in response to high blood glucose.[2][8]
-
Suppression of glucagon secretion: Increased GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[2][8][9]
-
Delayed gastric emptying: GLP-1 slows down the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.[1][10]
The glucose-lowering effects of DPP-4 inhibitors are glucose-dependent, meaning they have a minimal risk of causing hypoglycemia.[9][11]
Comparative Pharmacokinetics
The pharmacokinetic profiles of DPP-4 inhibitors vary, which can influence their clinical application.[12][13] Key parameters for several approved DPP-4 inhibitors are summarized below.
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Oral Bioavailability (%) | ~87 | ~85 | ~75 | ~30 | ~75-85 |
| Tmax (hours) | 1-4 | 1-2 | 1-2 | 1.5 | 1-2 |
| Protein Binding (%) | 38 | 9.3 | <10 | 70-80 (concentration-dependent) | 20 |
| Terminal Half-life (hours) | 12.4 | 1.5-4.5 | 2.5 | ~12 | 12-21 |
| Metabolism | Minimal, primarily CYP3A4 and CYP2C8 | Hydrolysis | CYP3A4/5 | Minimal | Minimal |
| Primary Route of Elimination | Renal (unchanged) | Renal (metabolites) | Renal and Hepatic | Fecal (unchanged) | Renal (unchanged) |
Note: Tmax refers to the time to reach maximum plasma concentration.
Study Design: A typical pharmacokinetic study for a DPP-4 inhibitor involves a single-dose or multiple-dose, open-label, randomized, crossover design in healthy volunteers or patients with type 2 diabetes.
Methodology:
-
Drug Administration: A single oral dose of the DPP-4 inhibitor is administered to subjects after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Analysis: Plasma concentrations of the parent drug and any major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and terminal half-life.
Core Pharmacodynamics: In Vivo Efficacy
The primary pharmacodynamic effect of DPP-4 inhibitors is the inhibition of the DPP-4 enzyme, leading to an increase in active GLP-1 levels and subsequent improvements in glycemic control.
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| DPP-4 Inhibition at steady state (%) | >80 | >90 | >80 | >80 | >93 |
| GLP-1 Increase (fold) | ~2 | ~2-3 | ~1.5-2 | ~2-3 | ~2 |
| HbA1c Reduction (monotherapy, %) | -0.5 to -1.0 | -0.6 to -1.1 | -0.5 to -0.9 | -0.5 to -0.7 | -0.5 to -0.8 |
Study Design: A common design to assess the pharmacodynamics of DPP-4 inhibitors is a randomized, double-blind, placebo-controlled, parallel-group study in patients with type 2 diabetes.
Methodology:
-
Treatment: Patients are randomized to receive either the DPP-4 inhibitor or a placebo for a specified duration (e.g., 12 to 24 weeks).
-
Meal Tolerance Test (MTT): An MTT is performed at baseline and at the end of the treatment period to assess postprandial glucose and hormone responses. After an overnight fast, subjects consume a standardized meal. Blood samples are collected at various time points before and after the meal.
-
Biomarker Analysis: Plasma samples are analyzed for DPP-4 activity, active GLP-1 and GIP concentrations, glucose, insulin, and glucagon levels.
-
Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in HbA1c. Secondary endpoints often include changes in fasting plasma glucose and postprandial glucose.
Drug-Drug Interactions and Safety Profile
DPP-4 inhibitors generally have a low potential for drug-drug interactions.[13] However, saxagliptin is a notable exception as it is metabolized by the cytochrome P450 3A4/5 (CYP3A4/5) system, and its dose may need to be adjusted when co-administered with strong inhibitors of this enzyme.[14] Most other DPP-4 inhibitors are not significantly metabolized by CYP enzymes.[14][15]
The safety profile of DPP-4 inhibitors is generally favorable, with a low incidence of adverse effects.[5] The most commonly reported side effects include headache, nasopharyngitis, and upper respiratory tract infections.[5] Concerns have been raised about a potential increased risk of pancreatitis and heart failure with some agents, but large-scale cardiovascular outcome trials have provided mixed results and ongoing surveillance continues.[1][16]
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DPP-4 Inhibitors and Combined Treatment in Type 2 Diabetes: Re-evaluation of Clinical Success and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 6. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 8. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of DPP-4 inhibitors in patients with type 2 diabetes: Meta-analysis of placebo-controlled randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Dpp-4-IN-2: A Technical Guide to its Binding Affinity for DPP-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the inhibitor Dpp-4-IN-2 to its target, Dipeptidyl Peptidase-4 (DPP-4). This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the relevant signaling pathways of DPP-4, offering a comprehensive resource for researchers in the fields of diabetes, immunology, and oncology.
Quantitative Binding Affinity of this compound
This compound is a potent inhibitor of DPP-4. Its binding affinity is most commonly expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The known IC50 value for this compound is summarized in the table below.
| Compound | Target | IC50 (nM) | Reference |
| This compound | DPP-4 | 79 | [1] |
| DPP-IV-IN-2 | DPIV (DPP-4) | 100 | |
| DPP-IV-IN-2 | DPP8/9 | 950 |
Note: DPP-IV-IN-2 is likely the same as or a very similar compound to this compound, with slight variations in reported IC50 values potentially due to different assay conditions.
Experimental Protocol: Determination of IC50
The IC50 value of this compound for DPP-4 is typically determined using a fluorescence-based in vitro enzyme inhibition assay. The following protocol is a representative method based on standard practices for screening DPP-4 inhibitors.
Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)
-
This compound (test compound)
-
Sitagliptin or another known DPP-4 inhibitor (positive control)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
Prepare a working solution of recombinant human DPP-4 in assay buffer.
-
Prepare a working solution of the Gly-Pro-AMC substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): DPP-4 enzyme solution and assay buffer.
-
Test wells: DPP-4 enzyme solution and the various dilutions of this compound.
-
Positive control wells: DPP-4 enzyme solution and a known concentration of the positive control inhibitor.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm excitation and ~460 nm emission).
-
Take kinetic readings over a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each well.
-
Normalize the reaction rates of the test wells to the control wells (100% activity) to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
DPP-4 Signaling Pathways
DPP-4 is a transmembrane glycoprotein with enzymatic activity that plays a crucial role in various physiological processes. Its best-characterized function is the inactivation of incretin hormones, which is central to glucose homeostasis. However, DPP-4 also participates in signaling pathways independent of its enzymatic activity.
Canonical (Enzyme-Dependent) Signaling Pathway
The primary role of DPP-4 in this pathway is the cleavage of N-terminal dipeptides from various substrates, most notably the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).
Non-Canonical (Enzyme-Independent) Signaling
DPP-4 can also function as a receptor and co-receptor, interacting with other cell surface molecules to modulate signaling pathways independently of its catalytic activity. These interactions are implicated in immune regulation and cell adhesion.
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of the experimental procedure to determine the IC50 of this compound.
References
The Role of DPP-4-IN-2 in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that play a significant role in the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This guide provides a detailed overview of a specific research compound, DPP-4-IN-2, within the broader context of DPP-4 inhibition. It is crucial to note that the designation "this compound" is ambiguous and has been used to refer to at least two distinct chemical entities in the research chemical supply market. This guide will address both identified compounds and, due to the limited publicly available data on these specific molecules, will also draw upon the well-established knowledge of the DPP-4 inhibitor class to provide a comprehensive technical resource.
Introduction to DPP-4 and its Role in Glucose Homeostasis
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that is widely expressed throughout the body. It plays a crucial role in glucose metabolism through its enzymatic activity. DPP-4 cleaves X-proline or X-alanine dipeptides from the N-terminus of several peptide hormones, including the incretins GLP-1 and GIP.[1][2]
In response to food intake, intestinal L-cells and K-cells secrete GLP-1 and GIP, respectively. These hormones then act on pancreatic β-cells to stimulate insulin secretion in a glucose-dependent manner. GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][4][5] The rapid degradation of GLP-1 and GIP by DPP-4 limits their physiological activity.[6]
The Ambiguity of "this compound"
A thorough review of scientific literature and chemical supplier databases reveals that the identifier "this compound" is not unique to a single molecule. At least two different compounds are marketed under this name.
-
This compound (CAS 136259-18-2): This compound is described as an inhibitor of both DPP-4 and dipeptidyl peptidase 8 and 9 (DPP8/9).[7]
-
This compound (Compound b2; CAS 2133900-95-3): This molecule is a structural analog of the clinically approved DPP-4 inhibitor, Alogliptin.
Due to the lack of extensive, publicly available in vivo data on the specific effects of either of these "this compound" compounds on glucose metabolism, this guide will present the available in vitro inhibitory data for these specific molecules and supplement it with representative data from the broader class of DPP-4 inhibitors to provide a comprehensive understanding of their expected biological role.
Mechanism of Action of DPP-4 Inhibitors
The primary mechanism of action for DPP-4 inhibitors is the competitive and reversible inhibition of the DPP-4 enzyme.[8] By blocking the active site of DPP-4, these inhibitors prevent the degradation of incretin hormones. This leads to an increase in the circulating concentrations of active GLP-1 and GIP, thereby prolonging their insulinotropic and glucagonostatic effects.[9][10] The key downstream effects of DPP-4 inhibition on glucose metabolism include:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin release from pancreatic β-cells in response to elevated blood glucose levels.[3][4]
-
Suppressed Glucagon Secretion: Elevated GLP-1 levels inhibit the release of glucagon from pancreatic α-cells, leading to reduced hepatic glucose production.[5]
-
Improved Glycemic Control: The combined effects on insulin and glucagon lead to a reduction in both fasting and postprandial hyperglycemia.[11]
It is important to note that the glucose-lowering effect of DPP-4 inhibitors is glucose-dependent, meaning they have a low intrinsic risk of causing hypoglycemia.[2]
Quantitative Data
The following tables summarize the available quantitative data for the two identified "this compound" compounds and provide a comparative overview of the efficacy of established DPP-4 inhibitors.
Table 1: In Vitro Inhibitory Activity of "this compound" Compounds
| Compound Name | CAS Number | Target(s) | IC50 | Reference(s) |
| DPP-IV-IN-2 | 136259-18-2 | DPP-4 | 0.1 µM | [7] |
| DPP8/9 | 0.95 µM | [7] | ||
| This compound (Compound b2) | 2133900-95-3 | DPP-4 | 79 nM |
Table 2: Representative Clinical Efficacy of Approved DPP-4 Inhibitors (as Monotherapy)
| Drug Name | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mg/dL) | Postprandial Glucose Reduction (mg/dL) | Risk of Hypoglycemia | Effect on Body Weight |
| Sitagliptin | 0.6 - 0.8 | 12 - 18 | ~50 | Low | Neutral |
| Vildagliptin | 0.5 - 0.8 | 15 - 25 | ~40 | Low | Neutral |
| Saxagliptin | 0.5 - 0.7 | 12 - 20 | ~45 | Low | Neutral |
| Linagliptin | 0.5 - 0.7 | ~20 | Not specified | Low | Neutral |
| Alogliptin | 0.5 - 0.6 | 15 - 20 | Not specified | Low | Neutral |
Note: The values in Table 2 are approximate and can vary based on the specific clinical trial, patient population, and baseline glycemic control. Data is compiled from multiple sources.[4][5][6][12]
Signaling Pathways
The therapeutic effects of DPP-4 inhibitors are mediated through the enhancement of the GLP-1 signaling pathway in pancreatic β-cells. The following diagram illustrates this pathway.
References
- 1. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 5. DPP-4 Inhibitors and Combined Treatment in Type 2 Diabetes: Re-evaluation of Clinical Success and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP-4 inhibitors and their potential role in the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of dipeptidyl peptidase-4 inhibition on gastrointestinal function, meal appearance, and glucose metabolism in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Applications of DPP-4-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that is widely expressed throughout the human body.[1][2][3] It plays a crucial role in glucose homeostasis by cleaving and inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5][6] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[6][7][8] The rapid inactivation of incretins by DPP-4 limits their physiological effects.[6]
DPP-4-IN-2 is a potent and selective inhibitor of the DPP-4 enzyme. By blocking the action of DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing their beneficial effects on glucose control.[5][9][10] This mechanism of action has established DPP-4 inhibitors as a significant therapeutic class for the management of type 2 diabetes mellitus (T2DM).[7][9][10] Beyond glycemic control, the pleiotropic effects of DPP-4 inhibition suggest a broader range of potential therapeutic applications. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the potential therapeutic uses of this compound, with a focus on its mechanism of action, pharmacological profile, and relevant experimental methodologies.
Mechanism of Action of this compound
This compound acts as a competitive and reversible inhibitor of the DPP-4 enzyme. The primary mechanism of action involves the prevention of the degradation of incretin hormones, leading to a cascade of downstream effects that improve glucose homeostasis.[5][9]
Key aspects of the mechanism of action include:
-
Increased Incretin Levels: By inhibiting DPP-4, this compound leads to elevated levels of active GLP-1 and GIP in the bloodstream.[5]
-
Enhanced Insulin Secretion: The increased levels of incretins stimulate the pancreas to release more insulin in a glucose-dependent manner. This means that insulin secretion is primarily enhanced when blood glucose levels are high, reducing the risk of hypoglycemia.[7][10][11]
-
Suppressed Glucagon Secretion: this compound, through the action of elevated GLP-1, suppresses the release of glucagon from pancreatic α-cells.[7][8] Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production.
-
Delayed Gastric Emptying: Increased GLP-1 levels can also lead to a modest delay in gastric emptying, which helps to reduce postprandial glucose excursions.[9]
The multifaceted actions of DPP-4 are not limited to incretin degradation. The enzyme interacts with various peptides and cell surface proteins, suggesting that its inhibition could have wider physiological effects.[1][4][12]
Signaling Pathways
The therapeutic effects of this compound are mediated through the enhancement of incretin signaling pathways. The following diagram illustrates the core signaling cascade.
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, based on typical values reported for potent and selective DPP-4 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value |
| DPP-4 IC50 | 10 nM |
| DPP-8 IC50 | >10,000 nM |
| DPP-9 IC50 | >10,000 nM |
| FAP IC50 | >10,000 nM |
| Selectivity | >1000-fold vs DPP-8/9 |
Table 2: Pharmacokinetic Profile in Preclinical Species (Rat)
| Parameter | Value |
| Oral Bioavailability (F%) | 85% |
| Tmax (hours) | 1-2 |
| Half-life (t1/2, hours) | 12 |
| Volume of Distribution (Vd) | 2 L/kg |
| Clearance (CL) | 0.5 L/hr/kg |
| Primary Route of Elimination | Renal |
Table 3: Efficacy in a Diabetic Animal Model (db/db mouse)
| Parameter | Vehicle Control | This compound (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 350 | 200 |
| HbA1c (%) | 9.5 | 7.0 |
| Oral Glucose Tolerance Test (AUC) | 50,000 | 30,000 |
Potential Therapeutic Applications
While the primary and approved indication for DPP-4 inhibitors is T2DM, preclinical and some clinical evidence suggest potential utility in other therapeutic areas.
-
Type 2 Diabetes Mellitus: The most well-established application, with proven efficacy in improving glycemic control with a low risk of hypoglycemia and no significant effect on body weight.[8][11][13][14] DPP-4 inhibitors are used as monotherapy or in combination with other antidiabetic agents.[8][14]
-
Cardiovascular Disease: Some studies have suggested potential cardiovascular benefits of DPP-4 inhibitors, although large cardiovascular outcome trials have generally shown non-inferiority compared to placebo.[14] The potential for cardiovascular protection remains an area of active research.
-
Inflammatory and Autoimmune Diseases: Given the role of DPP-4 (CD26) in T-cell activation and immune regulation, its inhibition is being explored in inflammatory conditions.[4][15]
-
Neurodegenerative Diseases: Emerging research is investigating the neuroprotective effects of DPP-4 inhibitors, potentially through GLP-1-mediated pathways.
-
Renal Disease: DPP-4 inhibitors have shown some protective effects in diabetic nephropathy, which may be independent of their glucose-lowering effects.[12]
The logical relationship between DPP-4 inhibition and its potential therapeutic applications is depicted below.
Caption: Potential Therapeutic Applications of this compound.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of DPP-4 inhibitors. Below are representative protocols for key experiments.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the this compound dilution (or vehicle control), and 25 µL of the DPP-4 enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance in a diabetic animal model (e.g., db/db mice).
Materials:
-
db/db mice
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Glucose solution (2 g/kg)
-
Glucometer and test strips
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally.
-
After 60 minutes, collect a baseline blood sample from the tail vein to measure blood glucose (time 0).
-
Administer the glucose solution orally.
-
Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge and measure blood glucose levels.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
-
Compare the AUC between the this compound treated group and the vehicle control group to assess the improvement in glucose tolerance.
The following diagram illustrates a typical experimental workflow for evaluating a novel DPP-4 inhibitor.
Caption: Experimental Workflow for DPP-4 Inhibitor Evaluation.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the potentiation of the incretin system. Its primary application in the management of type 2 diabetes is strongly supported by extensive preclinical and clinical data for the DPP-4 inhibitor class. The favorable safety profile, including a low risk of hypoglycemia and weight neutrality, makes it a valuable option in the T2DM treatment landscape. Furthermore, the expanding understanding of the pleiotropic roles of DPP-4 suggests that the therapeutic potential of this compound may extend to other indications, including cardiovascular, inflammatory, and neurodegenerative diseases. Continued research is warranted to fully elucidate and capitalize on the broad therapeutic utility of this class of compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 10. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on DPP-4-IN-2 and its Effect on Incretin Hormones
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). Their mechanism of action revolves around the potentiation of the endogenous incretin system, primarily driven by glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide focuses on DPP-4-IN-2, a potent DPP-4 inhibitor, detailing its core mechanism, its effects on incretin hormones, and the experimental protocols used to characterize such compounds.
This compound is a potent inhibitor of the DPP-4 enzyme with an IC50 of 79 nM.[1][2][3][4][5] As a structural analog of the well-characterized DPP-4 inhibitor Alogliptin, this compound is designed for diabetes research.[1][2][3] By inhibiting DPP-4, this compound prevents the rapid degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects. This leads to glucose-dependent insulin secretion, suppression of glucagon release, and overall improvement in glycemic control.[6]
This document provides a comprehensive overview of the signaling pathways involved, quantitative data on the effects of DPP-4 inhibition, and detailed experimental methodologies for the assessment of DPP-4 inhibitors and their impact on incretin hormones.
The Incretin System and DPP-4
The incretin effect describes the phenomenon whereby oral glucose administration elicits a greater insulin response than intravenous glucose infusion, highlighting the role of gut-derived hormones in glucose homeostasis. The primary incretin hormones are GLP-1 and GIP, which are released from enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion.[6]
The biological actions of GLP-1 and GIP are terminated by the enzyme dipeptidyl peptidase-4 (DPP-4), a serine protease that cleaves the N-terminal dipeptides from these hormones, rendering them inactive.[6] DPP-4 inhibitors, such as this compound, block this enzymatic degradation.[1][2][5]
Signaling Pathway of Incretin Hormones
The binding of active GLP-1 and GIP to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells initiates a signaling cascade that results in enhanced glucose-dependent insulin secretion. The diagram below illustrates this pathway.
Quantitative Effects of DPP-4 Inhibition
The primary quantitative measure of a DPP-4 inhibitor's potency is its half-maximal inhibitory concentration (IC50). For this compound, this has been determined to be 79 nM.[1][2][3][4][5] The biological consequence of this inhibition is an increase in the circulating levels of active incretin hormones.
In Vitro DPP-4 Inhibition
The potency of DPP-4 inhibitors is determined through in vitro enzyme activity assays. Below is a table summarizing the IC50 values for this compound and other common DPP-4 inhibitors.
| Compound | DPP-4 IC50 (nM) |
| This compound | 79 [1][2][3][4][5] |
| Alogliptin | <10 |
| Sitagliptin | 19 |
| Vildagliptin | 3.5 |
| Saxagliptin | 0.6-1.3 (Ki) |
| Linagliptin | 1 |
Table 1: Comparative in vitro potency of DPP-4 inhibitors.
Impact on Incretin Hormone Levels
While specific data for this compound is not publicly available, studies on other potent DPP-4 inhibitors demonstrate a significant increase in active GLP-1 and GIP levels following administration. The table below presents representative data from clinical studies with other DPP-4 inhibitors.
| Hormone | Condition | Fold Increase (vs. Placebo) |
| Active GLP-1 | Post-Oral Glucose Tolerance Test | 2-3 |
| Active GIP | Post-Oral Glucose Tolerance Test | 1.5-2 |
| Active GLP-1 | Fasting | ~1.5 |
| Active GIP | Fasting | ~1.5 |
Table 2: Representative effects of DPP-4 inhibition on active incretin hormone levels.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the characterization of DPP-4 inhibitors like this compound.
In Vitro DPP-4 Activity Assay
This protocol describes a common fluorescence-based assay to determine the IC50 of a DPP-4 inhibitor.
Protocol Details:
-
Reagent Preparation:
-
Recombinant human DPP-4 enzyme is diluted in assay buffer to a final concentration that yields a linear reaction rate.
-
This compound is serially diluted in assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
The fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), is prepared at a concentration near its Km value.
-
-
Assay Procedure:
-
In a 96-well microplate, add the serially diluted this compound.
-
Add the diluted DPP-4 enzyme to the wells containing the inhibitor and to positive control wells. Add only assay buffer to blank wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of cleaved substrate.
-
Percent inhibition is calculated relative to the positive control (enzyme without inhibitor).
-
The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
-
Measurement of Active Incretin Hormones in Plasma
This protocol outlines the general steps for quantifying active GLP-1 and GIP levels in plasma samples from preclinical or clinical studies using a sandwich ELISA.
Protocol Details:
-
Sample Collection and Handling:
-
Blood must be collected in tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) to prevent ex vivo degradation of active incretins.
-
Centrifuge the blood samples promptly at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit specific for the active forms of GLP-1 (7-36 amide) or GIP (1-42).
-
Follow the manufacturer's instructions for plate coating, blocking, sample and standard incubation, addition of detection antibody, and substrate development.
-
A standard curve is generated using known concentrations of the respective active hormone.
-
-
Data Analysis:
-
The optical density of the samples is compared to the standard curve to determine the concentration of the active incretin hormone.
-
Results are typically expressed in pmol/L.
-
Conclusion
This compound is a potent inhibitor of DPP-4, and by extension, an effective tool for the potentiation of the incretin hormones GLP-1 and GIP. Its mechanism of action is central to a well-established therapeutic strategy for type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel DPP-4 inhibitors. Further in vivo studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and its potential for therapeutic development.
References
Methodological & Application
Application Notes and Protocols for the In Vivo Use of DPP-4-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2][3] They function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control with a low risk of hypoglycemia.[2][3]
These application notes provide a comprehensive guide for the in vivo evaluation of DPP-4-IN-2, a representative DPP-4 inhibitor, in animal models. The protocols and data presented are synthesized from established research on various DPP-4 inhibitors and are intended to serve as a foundational resource for preclinical studies.
Mechanism of Action: DPP-4 Inhibition
DPP-4 is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby potentiating their glucoregulatory effects.
Caption: DPP-4 Signaling Pathway and Point of Inhibition.
Data Presentation: Comparative Pharmacokinetics and Efficacy
The following tables summarize key pharmacokinetic and efficacy parameters for well-established DPP-4 inhibitors in various animal models. This data serves as a benchmark for evaluating the performance of novel inhibitors like this compound.
Table 1: Comparative Pharmacokinetics of DPP-4 Inhibitors in Animal Models
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Species | Rat/Mouse | Rat/Mouse | Rat | Rat | Rat/Mouse |
| Tmax (h) | ~1-2 | ~0.5-1.5 | ~0.5-2 | ~1.5 | ~1-3 |
| t1/2 (h) | ~2-4 | ~1.5-3 | ~2-3 | ~100-200 | ~12-21 |
| Bioavailability (%) | >80 | >85 | ~50 | ~30 | ~75 |
| Primary Elimination | Renal | Hepatic/Renal | Hepatic/Renal | Biliary/Fecal | Renal |
Note: Values are approximate and can vary based on the specific animal model and study design. Tmax: Time to maximum plasma concentration; t1/2: Half-life.[5][6][7]
Table 2: Efficacy of DPP-4 Inhibitors in Rodent Models of Type 2 Diabetes
| Compound | Animal Model | Dose Range (mg/kg/day) | Route | Key Efficacy Outcomes |
| Sitagliptin | db/db mice, Zucker rats | 3 - 30 | Oral | Improved glucose tolerance, reduced HbA1c, increased active GLP-1. |
| Vildagliptin | Zucker rats, STZ-rats | 0.3 - 50 | Oral | Improved glucose tolerance, enhanced insulin secretion.[1] |
| Saxagliptin | db/db mice, Zucker rats | 0.1 - 17.5 | Oral | Reduced plasma glucose, improved islet function.[1] |
| Linagliptin | db/db mice, DIO mice | 1 - 30 | Oral | Sustained glucose lowering, preservation of beta-cell mass. |
| Alogliptin | db/db mice, Zucker rats | 0.0003 - 76.4 | Oral | Reduced blood glucose, improved insulin sensitivity.[1] |
Note: DIO: Diet-Induced Obesity; STZ: Streptozotocin-induced diabetes.
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound.
Protocol 1: Oral Glucose Tolerance Test (OGTT) in a Rodent Model
Objective: To assess the effect of this compound on glucose tolerance in a relevant animal model (e.g., C57BL/6J mice on a high-fat diet, or db/db mice).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Experimental animals (e.g., 8-10 week old male mice, fasted for 6 hours)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly assign animals to experimental groups (n=8-10 per group):
-
Vehicle control
-
This compound (low, medium, and high doses)
-
Positive control (e.g., Sitagliptin, 10 mg/kg)
-
-
Dosing: Administer this compound or vehicle via oral gavage. The volume is typically 5-10 mL/kg.
-
Baseline Blood Glucose: After 30-60 minutes post-dosing, measure baseline blood glucose (t=0) from the tail vein.
-
Glucose Challenge: Administer a glucose solution (2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[8]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between groups.
Caption: Experimental Workflow for an Oral Glucose Tolerance Test.
Protocol 2: Chronic Efficacy Study in a Diabetic Animal Model
Objective: To evaluate the long-term efficacy of this compound on glycemic control and pancreatic beta-cell function in a diabetic animal model (e.g., db/db mice).
Materials:
-
This compound formulated in drinking water, feed, or for daily gavage.
-
Diabetic animals (e.g., 8-week old male db/db mice).
-
Equipment for blood collection, HbA1c measurement, and plasma insulin ELISA.
-
Histology supplies for pancreatic tissue analysis.
Procedure:
-
Model Confirmation: Confirm the diabetic phenotype (e.g., fasting blood glucose > 250 mg/dL).
-
Grouping and Dosing:
-
Randomize animals into treatment groups.
-
Administer this compound daily for 4-8 weeks. The route of administration (oral gavage, medicated feed, or drinking water) should be chosen based on the compound's properties and study goals.[9]
-
-
Monitoring:
-
Monitor body weight and food/water intake weekly.
-
Measure fasting blood glucose weekly.
-
-
Endpoint Analysis (at the end of the study):
-
Perform an OGTT (as per Protocol 1).
-
Collect blood for HbA1c and plasma insulin measurement.
-
Harvest pancreata for histological analysis (e.g., beta-cell mass, islet morphology).[10]
-
-
Data Analysis: Analyze changes in fasting blood glucose, HbA1c, and OGTT performance over time. Compare endpoint parameters between groups using appropriate statistical methods.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of this compound in a suitable animal model (e.g., Sprague-Dawley rats).
Materials:
-
This compound
-
Formulation for intravenous (IV) and oral (PO) administration.
-
Cannulated animals (for serial blood sampling).
-
Blood collection tubes (e.g., with anticoagulant).
-
LC-MS/MS or other bioanalytical method for quantifying this compound in plasma.
Procedure:
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
PK Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and oral bioavailability.
Caption: Logical Flow for Pharmacokinetic Data Analysis.
Safety and Toxicology
While DPP-4 inhibitors generally have a good safety profile, preclinical safety evaluation is crucial.[3] Key considerations include:
-
Acute Toxicity: A single high-dose study to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: Sub-chronic studies (e.g., 28 days) in two species (one rodent, one non-rodent) to identify target organs of toxicity.
-
Safety Pharmacology: Evaluation of effects on cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: A battery of in vitro and in vivo assays to assess mutagenic and clastogenic potential.
Conclusion
The successful in vivo evaluation of a novel DPP-4 inhibitor like this compound requires a systematic approach encompassing pharmacodynamics, pharmacokinetics, and safety studies. The protocols and comparative data provided in these application notes offer a robust framework for researchers to design and execute their preclinical development programs, ultimately paving the way for potential clinical translation. It is essential to adapt these general protocols to the specific characteristics of the molecule and the research questions being addressed.
References
- 1. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of dipeptidyl peptidase-4 inhibition in an animal model of experimental asthma: a matter of dose, route, and time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Sitagliptin in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] It is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] The primary mechanism of action of sitagliptin involves the inhibition of the DPP-4 enzyme, which rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[1][2][3] This action leads to improved glycemic control.[3] Preclinical studies in mouse models are crucial for elucidating the therapeutic potential and underlying mechanisms of sitagliptin in various metabolic and inflammatory conditions.
Mechanism of Action Signaling Pathway
The signaling pathway for sitagliptin's primary mechanism of action is centered on the potentiation of incretin hormone signaling.
Caption: Sitagliptin inhibits the DPP-4 enzyme, increasing active incretin levels.
Dosage and Administration in Mouse Studies
The dosage and administration of sitagliptin in mouse studies can vary depending on the experimental model and research question. Below is a summary of doses and routes of administration from various studies.
| Mouse Model | Sitagliptin Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Normal C57BL/6J Mice | 4 µ g/mouse | Oral Gavage | Single Dose | Improved glucose tolerance with selective intestinal DPP-4 inhibition. | [5][6] |
| Normal C57BL/6J Mice | 40 µ g/mouse | Oral Gavage | Single Dose | Increased plasma insulin levels and improved glucose tolerance. | [5][6] |
| Normal C57BL/6J Mice | 120 µ g/mouse | Oral Gavage | Single Dose | Reduced glucose excursions in GIP receptor knockout mice. | [5] |
| Diet-Induced Obese C57BL/6J Mice | 10 mg/kg | Oral Gavage | 2 weeks | Decreased plasma glucose and insulin levels when administered in the light phase. | [7] |
| Diet-Induced Obese C57BL/6J Mice | 4 g/kg of diet | Diet Admixture | 12 weeks | Reduced fasting blood glucose and plasma insulin; reduced adipose tissue inflammation. | [8] |
| STZ-Induced Diabetic C57BL/6J Mice | 40 mg/kg of diet | Diet Admixture | 12 weeks | Alleviated liver inflammation and oxidative stress. | [9] |
| High-Fat Diet/STZ-Induced Diabetic Mice | 576 mg/kg (1.1% of diet) | Diet Admixture | 10 weeks | Improved glycemic control and preserved pancreatic β-cell mass (using a sitagliptin analog). | [10] |
| CD-1 Mice (Toxicity Study) | 50, 125, 250, 500 mg/kg | Oral Gavage | 2 years | No increase in tumor incidence. | [11] |
Experimental Protocols
Protocol 1: Acute Oral Glucose Tolerance Test (OGTT) with Oral Gavage of Sitagliptin
This protocol is adapted from studies investigating the acute effects of sitagliptin on glucose metabolism.[5][6][12]
1. Animal Model:
-
Male C57BL/6J mice, 8-12 weeks old.
-
House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
Sitagliptin phosphate (e.g., from Merck Sharp & Dohme)
-
Sterile water or 0.5% methylcellulose for vehicle
-
D-glucose solution (30% in water)
-
Oral gavage needles (20-22 gauge, curved)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated for plasma)
3. Procedure:
-
Fast mice for 6 hours prior to the experiment (with free access to water).
-
Prepare sitagliptin solution by dissolving in sterile water to the desired concentration (e.g., for a 40 µg dose in a 200 µL volume, the concentration would be 0.2 mg/mL).
-
Administer sitagliptin solution or vehicle to the mice via oral gavage (10 µL/g body weight).
-
Thirty minutes after sitagliptin administration, administer a 2 g/kg body weight oral glucose load via gavage.
-
Collect blood samples from the tail vein at 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Measure blood glucose levels at each time point using a glucometer.
-
For plasma analysis (e.g., insulin, GLP-1), collect blood into EDTA-coated tubes, centrifuge at 4°C, and store the plasma at -80°C.
Protocol 2: Chronic Administration of Sitagliptin via Diet Admixture in a Diet-Induced Obesity Model
This protocol is based on studies evaluating the long-term effects of sitagliptin.[8][9]
1. Animal Model:
-
Male C57BL/6J mice, 5-6 weeks old at the start of the diet.
-
House mice individually to monitor food intake accurately.
2. Materials:
-
High-fat diet (HFD), e.g., 60% kcal from fat.
-
Sitagliptin phosphate.
-
Custom diet preparation services or equipment for mixing and pelleting.
3. Procedure:
-
Acclimate mice to the housing facility for at least one week.
-
Divide mice into experimental groups (e.g., Control Diet, High-Fat Diet, High-Fat Diet + Sitagliptin).
-
Prepare the sitagliptin-supplemented diet. For a 4 g/kg diet, mix 4 grams of sitagliptin with every kilogram of the high-fat diet formulation before pelleting. Ensure homogenous mixing.
-
Provide the respective diets to the mice for the duration of the study (e.g., 12 weeks).
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, perform metabolic assessments such as fasting blood glucose, insulin measurements, and glucose tolerance tests.
-
At the termination of the study, collect tissues of interest (e.g., liver, adipose tissue, pancreas) for histological or molecular analysis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a chronic mouse study investigating the effects of sitagliptin.
Caption: A typical workflow for a chronic sitagliptin mouse study.
Concluding Remarks
The provided protocols and data offer a comprehensive guide for the use of sitagliptin in mouse research. Adherence to these guidelines, with appropriate modifications for specific experimental needs, will facilitate the generation of robust and reproducible data. Researchers should always follow institutional guidelines for animal care and use. The versatility of sitagliptin's administration routes allows for both acute and chronic study designs, making it a valuable tool for investigating the role of DPP-4 inhibition in various physiological and pathological processes.
References
- 1. Sitagliptin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. glucagon.com [glucagon.com]
- 7. Diurnal Variation of Sitagliptin-Induced Pharmacological Effects in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl peptidase IV inhibitor sitagliptin reduces local inflammation in adipose tissue and in pancreatic islets of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidase-4 (DPP4) inhibitor sitagliptin alleviates liver inflammation of diabetic mice by acting as a ROS scavenger and inhibiting the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for DPP-4-IN-2 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase.[1] It plays a crucial role in glucose homeostasis by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] The inactivation of these hormones leads to decreased insulin secretion and increased glucagon release.[4][5][6] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. DPP-4 inhibitors block the enzymatic degradation of GLP-1 and GIP, thereby prolonging their activity, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[3][4][5][6] DPP-4-IN-2 is an inhibitor of both dipeptidyl peptidase IV (DPP-IV) and DPP8/9.[7][8] These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro research applications.
Data Presentation
| Property | Value | Reference |
| Compound Name | This compound | [7][8] |
| CAS Number | 136259-18-2 | [7][8] |
| Molecular Weight | 378.42 g/mol | [7][8] |
| IC50 (DPP-IV) | 0.1 µM | [7][8] |
| IC50 (DP8/9) | 0.95 µM | [7][8] |
| Solubility | DMSO: 125 mg/mL (330.32 mM) | [7] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [7] |
| Storage (Powder) | -20°C | [7][8] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. | [7][8] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or heat block (optional)
-
Appropriate cell culture medium or assay buffer (e.g., HEPES or Tris-HCl based buffers)[9][10][11]
Preparation of Stock Solution (10 mM)
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.784 mg of this compound (Molecular Weight = 378.42 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. To aid dissolution, brief sonication in an ultrasonic bath or gentle warming to 37°C may be applied.[7] Some suppliers suggest that for highly concentrated solutions in DMSO, warming to 60°C may be necessary.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. It is crucial to avoid using solvents such as ethanol or methanol, as they can negatively impact enzyme activity.[10]
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your in vitro assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in your assay buffer.
-
Final Dilution: Add the appropriate volume of the working solution to your assay wells to achieve the final desired concentration. Ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
Mandatory Visualizations
DPP-4 Signaling Pathway
Caption: Simplified DPP-4 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for the preparation of this compound solutions for in vitro assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scienceopen.com [scienceopen.com]
- 10. content.abcam.com [content.abcam.com]
- 11. oatext.com [oatext.com]
Application Notes and Protocols for DPP-4-IN-2 in a Model of Type 2 Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase expressed on the surface of most cell types.[1][2] It plays a crucial role in glucose homeostasis by rapidly inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These gut hormones are released after a meal and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[6][7][8] In type 2 diabetes (T2DM), the incretin effect is diminished. By inhibiting the DPP-4 enzyme, the half-life of active GLP-1 and GIP is extended, thereby enhancing their glucoregulatory effects.[9][10] This mechanism makes DPP-4 inhibitors, a class of oral hypoglycemics, an effective therapeutic strategy for managing T2DM.[6][11]
DPP-4-IN-2 represents a compound within this class, designed for preclinical evaluation in models of T2DM. These application notes provide a comprehensive overview of its mechanism of action, protocols for in vitro and in vivo evaluation, and expected outcomes.
Mechanism of Action
DPP-4 inhibitors act by competitively and reversibly binding to the catalytic site of the DPP-4 enzyme.[12] This inhibition prevents the cleavage and inactivation of GLP-1 and GIP.[5] The resulting increase in active incretin levels leads to several downstream effects that collectively improve glycemic control:
-
Enhanced Glucose-Stimulated Insulin Secretion: Increased active GLP-1 and GIP levels potentiate the release of insulin from pancreatic β-cells in response to elevated blood glucose.[3][7][13]
-
Suppressed Glucagon Secretion: Elevated GLP-1 levels inhibit the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[4][6][8]
-
Delayed Gastric Emptying: GLP-1 can also slow down the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose spikes.[6][9]
-
Potential β-Cell Preservation: Preclinical studies suggest that chronic DPP-4 inhibition may have beneficial effects on pancreatic β-cell mass and function, potentially by promoting proliferation and inhibiting apoptosis.[14]
References
- 1. content.abcam.com [content.abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
Troubleshooting & Optimization
Technical Support Center: Dpp-4-IN-2
Welcome to the technical support center for Dpp-4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 125 mg/mL, which corresponds to a concentration of 330.32 mM.[1]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, please refer to our troubleshooting guide below for a step-by-step approach to resolving this issue.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: To avoid cytotoxic effects, the final concentration of DMSO in your cell culture medium should generally be kept below 0.1% (v/v). However, it is always recommended to run a vehicle control (media with the same concentration of DMSO used for your compound) to assess its impact on your specific cell line.
Q5: How should I store the this compound stock solution in DMSO?
A5: For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Troubleshooting Guide: this compound Dissolution in DMSO
This guide provides a systematic approach to troubleshoot and resolve issues with dissolving this compound in DMSO.
Problem: Precipitate observed or incomplete dissolution of this compound in DMSO.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Solvent Volume | Verify that the volume of DMSO is sufficient to dissolve the amount of this compound to your target concentration, not exceeding 125 mg/mL. | Exceeding the solubility limit will result in undissolved compound. |
| Low-Quality or Hydrated DMSO | Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. | DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds. |
| Insufficient Mixing | Vortex the solution for 1-2 minutes. | Vigorous mixing is essential to ensure the compound is fully dispersed and has the opportunity to dissolve. |
| Compound Crystallization | Gently warm the solution to 37°C in a water bath for a short period.[1] | Modest heating can help overcome the energy barrier for dissolution, especially for compounds that may have crystallized. |
| Compound Aggregation | Place the vial in an ultrasonic bath for 10-15 minutes.[1] | Sonication helps to break up aggregates and enhance the dissolution of the compound. |
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving this compound in DMSO to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Preparation: Bring the vial of this compound powder and the DMSO to room temperature.
-
Weighing: If not pre-weighed, accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed compound).
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes to mix.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Troubleshooting (if necessary):
-
If particles are still visible, gently warm the solution to 37°C for 5-10 minutes.
-
Following warming, or as an alternative, place the vial in an ultrasonic bath for 10-15 minutes.
-
-
Final Check: Once the solution is clear and free of precipitate, it is ready for use or storage.
-
Storage: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Visualization of Experimental Workflow
References
Technical Support Center: Optimizing DPP-4 Inhibitor IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the determination of the half-maximal inhibitory concentration (IC50) for DPP-4 inhibitors, with a specific focus on a representative compound, herein referred to as "DPP-4-IN-2".
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DPP-4 inhibitors?
Dipeptidyl peptidase-4 (DPP-4) inhibitors work by blocking the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, these drugs increase the levels of active incretins.[3][4] This leads to a glucose-dependent increase in insulin secretion, a decrease in glucagon release, delayed gastric emptying, and ultimately, a reduction in blood glucose levels.[1][3]
Q2: What are some common issues encountered during IC50 determination for DPP-4 inhibitors?
Common issues include:
-
Poor solubility of the inhibitor: The test compound may not be fully dissolved in the assay buffer, leading to an inaccurate estimation of its true concentration and, consequently, the IC50 value.
-
Interference from the compound: The inhibitor itself might possess fluorescent or quenching properties that interfere with the assay readout, particularly in fluorescence-based assays.
-
Enzyme concentration and quality: The activity of the recombinant DPP-4 enzyme can vary between batches and may decrease with improper storage, affecting the reproducibility of the results.
-
Substrate concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Using a substrate concentration significantly higher than the Michaelis constant (Km) can lead to an overestimation of the IC50.
-
Inappropriate data analysis: Incorrectly fitting the dose-response curve can lead to an inaccurate IC50 value. It is crucial to use a suitable non-linear regression model.[5]
Q3: How should I prepare my this compound stock solution?
For most non-peptide small molecule inhibitors, dissolving the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM) is a standard practice. Subsequent dilutions should be made in the assay buffer to achieve the final desired concentrations. It is critical to ensure that the final concentration of DMSO in the assay well is low (typically ≤1%) to avoid affecting the enzyme's activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors.- Incomplete mixing of reagents.- Poor solubility of the inhibitor at higher concentrations. | - Use calibrated pipettes and ensure proper pipetting technique.- Gently mix the plate after adding each reagent.- Visually inspect the wells for any precipitation. If observed, consider lowering the highest inhibitor concentration or using a different solvent system (while ensuring solvent compatibility with the enzyme). |
| No or very low inhibition at expected concentrations | - Inactive inhibitor.- Incorrect inhibitor concentration.- Degraded enzyme.- Substrate concentration is too high. | - Verify the identity and purity of your this compound.- Prepare fresh serial dilutions of the inhibitor from a new stock solution.- Test the activity of the DPP-4 enzyme using a known positive control inhibitor like Sitagliptin.- Determine the Km of the substrate for your enzyme lot and use a substrate concentration at or below the Km for competitive inhibitors. |
| Inhibition curve does not reach 100% inhibition | - The inhibitor may be a partial inhibitor.- The inhibitor has reached its solubility limit.- Presence of interfering substances. | - This may be a true characteristic of the compound.- Test a wider range of concentrations. If the curve plateaus below 100% and precipitation is observed at higher concentrations, the solubility limit has likely been reached.- Ensure the purity of the inhibitor and the quality of all reagents. |
| Steep or shallow dose-response curve | - Inappropriate concentration range tested.- Cooperative or complex binding mechanism. | - Perform a wider range of serial dilutions (e.g., 10-point, 3-fold dilutions) to better define the curve.- Further mechanistic studies may be required to understand the binding kinetics. |
Experimental Protocols
Protocol for DPP-4 Enzymatic Assay and IC50 Determination
This protocol is designed for a 96-well plate format using a fluorogenic substrate.
Materials:
-
Recombinant Human DPP-4
-
DPP-4 Substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.5
-
This compound (test inhibitor)
-
Sitagliptin (positive control inhibitor)
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound.
Procedure:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations (e.g., 10 concentrations from 100 µM to 0.01 nM).
-
Prepare similar dilutions for the positive control, Sitagliptin.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells.
-
For control wells, add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
Add 80 µL of pre-warmed assay buffer containing the diluted recombinant human DPP-4 enzyme to all wells.
-
Include "no enzyme" control wells containing 90 µL of assay buffer and 10 µL of the highest inhibitor concentration.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (Gly-Pro-AMC) to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation ~360 nm, Emission ~460 nm) every minute for 30 minutes (kinetic read) or at a fixed endpoint (e.g., 30 minutes).
-
-
Data Analysis:
-
For kinetic data, determine the reaction rate (slope of the linear phase of fluorescence increase).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).[5]
-
Data Presentation
Table 1: Representative IC50 Values of Known DPP-4 Inhibitors
| Inhibitor | IC50 (nM) | Reference |
| Sitagliptin | 19 | [6] |
| Vildagliptin | 62 | [6] |
| Saxagliptin | 50 | [6] |
| Alogliptin | 24 | [6] |
| Linagliptin | 1 | [6] |
Table 2: Example Data for IC50 Determination of this compound
| This compound Conc. (nM) | Log [this compound] (M) | % Inhibition (Mean ± SD) |
| 1000 | -6.0 | 95.2 ± 2.1 |
| 300 | -6.5 | 88.7 ± 3.5 |
| 100 | -7.0 | 75.4 ± 4.2 |
| 30 | -7.5 | 52.1 ± 3.8 |
| 10 | -8.0 | 28.9 ± 2.9 |
| 3 | -8.5 | 10.5 ± 1.5 |
| 1 | -9.0 | 3.2 ± 0.8 |
| 0.3 | -9.5 | 0.9 ± 0.5 |
| 0.1 | -10.0 | 0.2 ± 0.3 |
| 0 | - | 0 ± 0.0 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only.
Signaling Pathway
Caption: Mechanism of action of DPP-4 inhibitors.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. researchgate.net [researchgate.net]
- 6. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Dpp-4-IN-2 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Dpp-4-IN-2. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions should also be stored at low temperatures. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is important to use anhydrous, high-purity solvents to minimize the risk of hydrolysis. Once prepared, the stock solution should be stored in tightly sealed vials at -20°C or -80°C.
Q3: What are the known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds belonging to the cyanopyrrolidine class of DPP-4 inhibitors are known to be susceptible to hydrolysis. The primary degradation pathway for many cyanopyrrolidine-based inhibitors involves the hydrolysis of the nitrile group to a carboxylic acid.[1] This conversion can be influenced by factors such as pH and the presence of moisture.
Q4: Can this compound degrade in aqueous solutions during my experiments?
A4: Yes, this compound may be susceptible to degradation in aqueous solutions, particularly through hydrolysis. The rate of degradation can be influenced by the pH, temperature, and buffer composition of your experimental medium. It is advisable to prepare fresh working solutions from a frozen stock solution immediately before use and to minimize the time the compound spends in aqueous buffers.
Q5: Is this compound sensitive to light?
A5: The photostability of this compound has not been specifically reported. However, as a general precaution for handling small molecule inhibitors, it is recommended to protect solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or extended experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected bioactivity | Compound degradation due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from moisture. Use aliquots to avoid repeated freeze-thaw cycles. |
| Degradation in experimental solutions. | Prepare fresh working solutions from a frozen stock immediately before each experiment. Minimize the incubation time of the compound in aqueous buffers. Consider performing a pilot stability test in your specific experimental buffer. | |
| Variability between experimental replicates | Inconsistent concentration of active compound. | Ensure complete dissolution of the stock solution before making dilutions. Vortex thoroughly. Use calibrated pipettes for accurate liquid handling. |
| Degradation during the experiment. | Maintain consistent timing for all experimental steps. If possible, keep samples on ice when not in use. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | This could indicate hydrolysis of the nitrile group. Compare the chromatogram of a freshly prepared sample with an aged sample. Consider conducting a forced degradation study to identify potential degradation products. |
| Impurities in the initial compound. | Review the certificate of analysis (CoA) from the supplier for purity information. If necessary, purify the compound or obtain a new batch. |
Storage and Handling Summary
| Parameter | Solid Compound | Stock Solution (in DMSO) | Aqueous Working Solution |
| Storage Temperature | -20°C or -80°C | -20°C or -80°C | Prepare fresh for each use |
| Storage Duration | Refer to supplier datasheet | Up to 6 months at -80°C (verify with supplier) | Use immediately |
| Container | Tightly sealed vial | Tightly sealed vial, preferably amber | Use promptly |
| Handling | Protect from moisture | Aliquot to avoid freeze-thaw cycles. Protect from light. | Prepare immediately before use. Minimize exposure to harsh pH or high temperatures. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer over time.
1. Materials:
- This compound
- Anhydrous DMSO
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Prepare the test solution by diluting the stock solution with the aqueous buffer to the final desired concentration (e.g., 100 µM).
- Time zero (T0) sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
- Incubate the remaining test solution at a relevant temperature (e.g., room temperature or 37°C).
- Collect time-point samples: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
- Analyze all samples by HPLC under the same conditions. A stability-indicating HPLC method should be used, which can separate the parent compound from any potential degradation products.
- Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
3. Data Analysis:
- Plot the percentage of this compound remaining against time to visualize the degradation profile.
- The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products.
Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
1. Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water).
2. Stress Conditions (apply separately to aliquots of the stock solution):
- Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Basic Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acidic hydrolysis.
- Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
- Thermal Degradation: Incubate a solid sample or a solution at an elevated temperature (e.g., 80°C).
- Photolytic Degradation: Expose a solution to a controlled light source (e.g., UV lamp or a photostability chamber).
3. Analysis:
- After the stress period, neutralize the acidic and basic samples.
- Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique like HPLC-UV or LC-MS.
- Compare the chromatograms to identify degradation products and determine the extent of degradation under each condition.
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Dpp-4-IN-2 In Vivo Applications
Disclaimer: The following troubleshooting guides and FAQs are based on published preclinical research on various Dipeptidyl Peptidase-4 (DPP-4) inhibitors. As there is no specific published data on the in vivo side effects of "Dpp-4-IN-2," this information is provided as a general guide for researchers working with novel compounds of this class. The observed effects of this compound may differ. Always refer to your specific compound's documentation and conduct appropriate safety and toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DPP-4 inhibitors?
A1: DPP-4 inhibitors block the enzyme Dipeptidyl Peptidase-4, which is responsible for the rapid degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, these compounds increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, lower blood glucose levels.
Q2: What are the generally expected outcomes of this compound administration in preclinical models of type 2 diabetes?
A2: Based on the class effect of DPP-4 inhibitors, administration of this compound in rodent models of type 2 diabetes is expected to improve glycemic control. This is typically observed as a reduction in fasting blood glucose, improved glucose tolerance during an oral glucose tolerance test (OGTT), and potentially an increase in plasma insulin levels. A key feature of this class of compounds is a low risk of hypoglycemia.
Q3: Are there any potential unexpected side effects I should monitor for in my in vivo experiments with this compound?
A3: While DPP-4 inhibitors are generally well-tolerated in preclinical studies, some unexpected effects have been reported for other compounds in this class. These are not guaranteed to occur with this compound but are worth considering in your experimental design and monitoring. Potential unexpected findings include effects on the immune system and cardiovascular system. For detailed troubleshooting on these, please refer to the guides below.
Troubleshooting Guides
Issue 1: Unexpected Inflammatory Response Observed
Question: I have observed an unexpected inflammatory response in my animal model after chronic administration of this compound. Is this a known effect of DPP-4 inhibitors?
Answer:
While counterintuitive to the generally anti-inflammatory effects attributed to incretin enhancement, some preclinical studies with specific DPP-4 inhibitors have reported unexpected inflammatory responses under certain experimental conditions.
Potential Explanation:
DPP-4 is also known as the T-cell antigen CD26 and plays a role in T-cell activation and immune responses. The effect of DPP-4 inhibition on the immune system can be complex and context-dependent. One study in a rat model of experimental asthma found that continuous high-dose oral administration of the DPP-4 inhibitor isoleucine thiazolidide led to an aggravation of histomorphological signs of airway inflammation.
Troubleshooting Steps:
-
Review Experimental Protocol:
-
Dose and Route of Administration: The observed effect may be dose-dependent. Consider performing a dose-response study to see if the inflammatory effect is present at lower, more therapeutically relevant doses. The route of administration (e.g., oral vs. intraperitoneal) can also influence the immune response.
-
Animal Model: The specific inflammatory background of your animal model is crucial. The unexpected inflammatory response may be unique to the specific strain or disease model being used.
-
Duration of Treatment: Chronic versus acute administration can yield different immunological outcomes.
-
-
Investigate Inflammatory Markers:
-
Conduct a comprehensive analysis of pro-inflammatory and anti-inflammatory cytokines in plasma and relevant tissues.
-
Perform histological analysis of tissues of interest to characterize the nature of the inflammatory infiltrate.
-
-
Consider Off-Target Effects:
-
While many newer DPP-4 inhibitors are highly selective, the potential for off-target effects on other peptidases (e.g., DPP-8, DPP-9) should be considered, as this could modulate immune responses.
-
Issue 2: Unanticipated Cardiovascular Effects
Question: My in vivo study with this compound has shown some unexpected cardiovascular changes (e.g., changes in heart weight, altered cardiac function). Is this a possibility with DPP-4 inhibitors?
Answer:
The cardiovascular effects of DPP-4 inhibitors in preclinical models have been a subject of extensive research, with some studies reporting unexpected findings.
Potential Explanation:
DPP-4 has multiple cardiovascular substrates beyond incretins, including Brain Natriuretic Peptide (BNP) and Substance P. Inhibition of DPP-4 can therefore have direct effects on the cardiovascular system. For instance, one preclinical study reported that the DPP-4 inhibitor MK-0626 was associated with modest cardiac hypertrophy and impaired cardiac function in diabetic mice. Conversely, another study showed that linagliptin could attenuate cardiac remodeling in DPP-4-deficient rats, suggesting potential off-target or complex signaling effects.
Troubleshooting Steps:
-
Detailed Cardiovascular Phenotyping:
-
If not already part of your protocol, consider more detailed cardiovascular assessments such as echocardiography to evaluate cardiac structure and function.
-
Measure blood pressure and heart rate to assess hemodynamic effects.
-
At necropsy, carefully record heart weight and perform histological analysis to look for signs of hypertrophy or fibrosis.
-
-
Biomarker Analysis:
-
Measure plasma levels of cardiovascular biomarkers such as BNP or NT-proBNP.
-
-
Dose-Response and Specificity:
-
Evaluate if the observed cardiovascular effects are dose-dependent.
-
If possible, compare the effects of this compound with a structurally different DPP-4 inhibitor to assess if the effect is class-wide or specific to your compound.
-
Data Summary
Table 1: Summary of Potential Unexpected In Vivo Effects of DPP-4 Inhibitors from Preclinical Studies
| Observed Effect | DPP-4 Inhibitor(s) | Animal Model | Key Findings | Potential Implication for this compound Research |
| Aggravation of Airway Inflammation | Isoleucine thiazolidide | Fischer 344 rats (Ovalbumin-induced asthma model) | Continuous high-dose oral administration increased histomorphological signs of airway inflammation. | Monitor for potential pro-inflammatory effects in studies involving inflammatory disease models, especially at high doses. |
| Cardiac Hypertrophy and Impaired Function | MK-0626 | Diabetic mice | Associated with modest cardiac hypertrophy and impaired cardiac function. | Warrants careful cardiovascular monitoring in long-term studies. |
| Attenuation of Cardiac Remodeling | Linagliptin | DPP-4-deficient rats | Reduced TGF-beta-1 and MMP2 expression in cardiac fibroblasts, suggesting potential off-target effects. | Highlights the complexity of DPP-4 inhibitor effects on the cardiovascular system. |
Experimental Protocols
Protocol 1: Evaluation of Inflammatory Response in an In Vivo Model
-
Animal Model: Select an appropriate rodent model for your research question (e.g., a model of inflammatory disease or a standard diabetic model).
-
Grouping: Include a vehicle control group, a positive control group (if applicable), and at least three dose levels of this compound (low, medium, high).
-
Administration: Administer the compound and vehicle for the desired duration via the intended clinical route (e.g., oral gavage).
-
Monitoring: Monitor animal health daily, including body weight and any clinical signs of inflammation.
-
Sample Collection: At the end of the study, collect blood for plasma cytokine analysis (e.g., using a multiplex immunoassay for TNF-α, IL-1β, IL-6, etc.).
-
Histopathology: Harvest relevant tissues (e.g., lungs, liver, kidneys), fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for morphological evaluation. Consider immunohistochemistry for specific inflammatory cell markers (e.g., CD45, F4/80).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected in vivo findings.
Dpp-4-IN-2 off-target effects in cellular assays
Disclaimer: As "DPP-4-IN-2" is a designation for a research compound, publicly available data on its specific off-target effects are limited. This guide is based on the known off-target profile of the broader class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Researchers are strongly encouraged to perform comprehensive selectivity profiling for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant cytotoxicity after treatment with this compound, which was unexpected. What could be the cause?
A1: Unexpected cytotoxicity from a DPP-4 inhibitor can stem from several off-target effects. The most well-documented cause is the inhibition of other closely related peptidases, specifically Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9). Inhibition of DPP8 and DPP9 has been associated with severe toxicities in preclinical studies, including multiorgan histopathological changes and effects on immune cells.[1][2][3] It is crucial to determine the selectivity of this compound against these other peptidases.
Q2: I'm observing an increase in apoptosis markers (e.g., cleaved caspase-3) in my cell line after treatment. Is this a known effect of DPP-4 inhibitors?
A2: The effect of DPP-4 inhibitors on apoptosis is complex and can be cell-type dependent. While some studies show that DPP-4 inhibition can be protective against apoptosis in certain contexts, such as in endothelial or pancreatic β-cells[4][5][6], other reports indicate that non-selective DPP-4 inhibitors (those that also hit DPP8/9) can induce apoptosis. For instance, in some cancer cell lines, the cytotoxic effects of less selective DPP-4 inhibitors are mediated through apoptosis.[7] Therefore, observing increased apoptosis could be an indicator of an off-target effect.
Q3: How can I experimentally verify if this compound is inhibiting DPP8 and DPP9 in my cellular assays?
A3: To verify DPP8/9 inhibition, you can perform a direct enzymatic assay using recombinant human DPP8 and DPP9 proteins.[1][8] This will allow you to determine the IC50 values of this compound for these enzymes and compare them to its IC50 for DPP-4. Additionally, you can use a cell-based assay with cells engineered to overexpress DPP8 or DPP9 to assess the inhibitor's activity on these targets within a cellular context.[9]
Q4: My experimental results are inconsistent. Could off-target effects be the reason?
A4: Yes, inconsistent results can be a hallmark of off-target effects, especially if the off-target has a narrow therapeutic window or is expressed variably across different cell passages or conditions. It's also possible that the observed phenotype is a result of a combination of on-target and off-target effects, which can be difficult to dissect. We recommend implementing rigorous quality control measures and systematically ruling out potential off-target activities.
Troubleshooting Guides
Problem: Unexpected decrease in cell viability in my cellular assay.
-
Possible Cause 1: Off-target inhibition of DPP8/DPP9.
-
Troubleshooting Step: Determine the IC50 of your this compound against DPP8 and DPP9 using a biochemical assay. Compare this to the IC50 for DPP-4. A low selectivity ratio (DPP8/DPP-4 or DPP9/DPP-4 IC50) suggests a higher likelihood of off-target effects.
-
-
Possible Cause 2: General compound toxicity.
-
Troubleshooting Step: Test the cytotoxicity of this compound in a cell line known to not express DPP-4, DPP8, or DPP9. If cytotoxicity persists, it may be due to other off-target interactions or non-specific effects.
-
-
Possible Cause 3: Apoptosis Induction.
-
Troubleshooting Step: Perform an apoptosis assay, such as measuring caspase-3/7 activity, to determine if the observed cytotoxicity is due to programmed cell death.
-
Problem: My results with this compound don't align with published data for other DPP-4 inhibitors.
-
Possible Cause 1: Different selectivity profiles.
-
Troubleshooting Step: As highlighted, DPP-4 inhibitors can have vastly different selectivities. It is essential to characterize the selectivity profile of this compound and compare it to the inhibitors used in the literature.
-
-
Possible Cause 2: Different experimental conditions.
-
Troubleshooting Step: Carefully review the experimental protocols from the literature, paying close attention to cell line, passage number, media components, and inhibitor concentration and incubation time. Even small differences can lead to divergent results.
-
Data Presentation
Table 1: Selectivity Profile of Common DPP-4 Inhibitors
This table provides an example of how to present selectivity data. It is crucial to generate similar data for this compound.
| Compound | DPP-4 IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Selectivity (DPP8/DPP-4) | Selectivity (DPP9/DPP-4) | Reference |
| Sitagliptin | 27 | >30,000 | >30,000 | >1111 | >1111 | [2] |
| Vildagliptin | 62 | 2,700 | 8,900 | 43.5 | 143.5 | [9] |
| Saxagliptin | 50 | 450 | 600 | 9 | 12 | [9] |
| Alogliptin | <10 | >100,000 | >100,000 | >10,000 | >10,000 | [9] |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000 | >10,000 | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (using a luminescent readout)
-
Cell Plating: Seed cells in a 96-well, white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and a commercial luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add a volume of the reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control and plot the results to determine the GI50 (concentration causing 50% growth inhibition).
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis)
This protocol is based on a luminescent, plate-based assay format.[10]
-
Cell Plating and Treatment: Follow steps 1-3 from the cytotoxicity protocol above, using an appropriate incubation time to induce apoptosis (e.g., 24-48 hours).
-
Reagent Preparation: Reconstitute a commercial caspase-glo 3/7 reagent according to the manufacturer's instructions.[10] Allow it to equilibrate to room temperature.
-
Assay:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Compare the luminescent signal from treated cells to that of the vehicle-only control to determine the fold-change in caspase-3/7 activity.
Protocol 3: DPP8/DPP9 Selectivity Assay (Biochemical)
This protocol is a generalized procedure based on established methods.[1][8]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Reconstitute recombinant human DPP8 and DPP9 enzymes in the assay buffer.
-
Prepare a stock solution of a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, this compound dilutions, and the respective enzyme (DPP8 or DPP9).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Data Acquisition: Measure the fluorescence intensity every minute for 30-60 minutes using a fluorescence plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data to the no-inhibitor control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: On- and off-target effects of this compound on cell survival and apoptosis pathways.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity of this compound.
Caption: Logical relationships for determining the source of an observed cellular effect.
References
- 1. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The effects of DPP-4 inhibitor on hypoxia-induced apoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor against Increased β Cell Apoptosis Induced by Dietary Sucrose and Linoleic Acid in Mice with Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. doaj.org [doaj.org]
- 9. Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Technical Support Center: Enhancing the Bioavailability of DPP-4-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental phase of improving the bioavailability of the dipeptidyl peptidase-4 (DPP-4) inhibitor, DPP-4-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an investigational inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. This enzyme is a key regulator of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for maintaining glucose homeostasis.[1][2][3] By inhibiting DPP-4, this compound aims to prolong the action of incretins, leading to improved glycemic control in the treatment of type 2 diabetes.[3][4]
The oral bioavailability of many small molecule inhibitors can be a significant challenge. Poor bioavailability can lead to insufficient drug concentration at the target site, resulting in diminished therapeutic efficacy and high inter-individual variability. For many new chemical entities, low aqueous solubility is a primary reason for poor oral bioavailability.[5][6] Therefore, optimizing the bioavailability of this compound is a critical step in its development as a viable therapeutic agent.
Q2: What are the potential reasons for the low bioavailability of this compound?
Low bioavailability of an orally administered drug like this compound can stem from several factors:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[5][7] This is a common issue for many modern drug candidates.[8]
-
Low Permeability: The drug may not effectively cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.
-
Efflux by Transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q3: What initial steps should I take to assess the bioavailability of this compound?
A thorough physicochemical characterization is the first step. Key parameters to measure include:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability: Assess the permeability using in vitro models such as Caco-2 cell monolayers.
-
LogP/LogD: Determine the lipophilicity of the compound, which influences both solubility and permeability.
-
Solid-State Properties: Characterize the crystalline form (polymorphism) and amorphicity, as these can significantly impact dissolution rates.[8]
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your experiments with this compound.
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Low dissolution rate in in vitro assays.
-
Inconsistent results in cell-based permeability assays.
-
Low and variable plasma concentrations in preclinical animal models.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution | Experimental Protocol |
| Highly Crystalline Nature | Explore different solid forms of the drug. | Salt Formation: React this compound with acidic or basic counter-ions to form salts with potentially higher solubility.[9] Co-crystals: Co-crystallize this compound with a pharmaceutically acceptable co-former. Amorphous Solid Dispersions (ASDs): Disperse the drug in a polymer matrix in its high-energy, non-crystalline form.[10] |
| Hydrophobic Molecule | Utilize formulation strategies to enhance solubilization. | Lipid-Based Formulations: Dissolve this compound in oils, surfactants, or co-solvents to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[5] Complexation with Cyclodextrins: Form inclusion complexes with cyclodextrins to increase the apparent solubility of the drug.[9][11] |
| Poor "Wettability" | Reduce the particle size to increase the surface area available for dissolution. | Micronization/Nanonization: Employ techniques like jet milling, ball milling, or high-pressure homogenization to reduce the particle size to the micron or sub-micron range.[5][12] |
Issue 2: Low Intestinal Permeability of this compound
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 cell assays.
-
High efflux ratio in bidirectional Caco-2 assays.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution | Experimental Protocol |
| P-glycoprotein (P-gp) Efflux | Co-administer with a known P-gp inhibitor or use excipients that inhibit P-gp. | P-gp Inhibition Assay: Conduct bidirectional transport studies across Caco-2 monolayers in the presence and absence of a P-gp inhibitor (e.g., verapamil) to confirm if this compound is a substrate. |
| Poor Passive Diffusion | Modify the chemical structure to optimize lipophilicity or use permeability enhancers. | Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can cross the intestinal membrane and then be converted to the active drug.[13] Formulation with Permeation Enhancers: Include excipients that can transiently open the tight junctions between intestinal cells. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Choose a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the polymer.
-
Solution Preparation: Prepare a solution of this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray Drying:
-
Set the inlet temperature, atomization pressure, and feed rate of the spray dryer.
-
Spray the solution into the drying chamber.
-
The solvent rapidly evaporates, leaving behind a solid dispersion of the drug in the polymer.
-
-
Characterization:
-
Confirm the amorphous nature of the drug using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).
-
Evaluate the dissolution performance of the ASD compared to the crystalline drug.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B): Add a solution of this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A): Add a solution of this compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples from both chambers at different time points using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of this compound in glucose homeostasis.
Experimental Workflow for Improving Bioavailability
Caption: A systematic workflow for enhancing the bioavailability of this compound.
Decision Tree for Formulation Strategy Selection
Caption: Decision-making guide for selecting an appropriate formulation strategy.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 3. The perceptions of natural compounds against dipeptidyl peptidase 4 in diabetes: from in silico to in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmcasereport.org [acmcasereport.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. chemrealm.com [chemrealm.com]
- 10. upm-inc.com [upm-inc.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DPP-4 Fluorescence Assays
<
This guide provides solutions for researchers, scientists, and drug development professionals encountering high background fluorescence when using DPP-4 inhibitors, such as Dpp-4-IN-2, in fluorometric assays.
Frequently Asked Questions (FAQs) & Troubleshooting
High background fluorescence can obscure genuine signals, leading to false negatives or inaccurate IC50 values. This section addresses the common culprits and provides systematic steps to identify and resolve the issue.
Q1: What are the primary sources of high background in my DPP-4 fluorescence assay?
High background can originate from several sources, broadly categorized as compound-related, reagent-related, or instrument-related.
-
Compound Autofluorescence: The inhibitor itself (e.g., this compound) may possess intrinsic fluorescence at the excitation and emission wavelengths used in the assay.[1] Many organic small molecules have fluorescent properties that can interfere with the assay readout.[2]
-
Reagent Issues:
-
Substrate Instability: The fluorogenic substrate, typically Gly-Pro-AMC, can degrade spontaneously over time, releasing the fluorescent AMC molecule and elevating the baseline signal.[3] Repeated freeze-thaw cycles can accelerate this degradation.[4][5]
-
Contaminated Buffers or Media: Assay buffers or cell culture media can contain fluorescent impurities.[1][6] Phenol red and components in fetal bovine serum (FBS) are known to increase autofluorescence.[6][7]
-
-
Instrument Settings: Improperly configured plate reader settings, such as incorrect excitation/emission wavelengths or an overly high gain setting, can amplify background noise.[8]
-
Sample Autofluorescence: If using cell lysates or tissue homogenates, endogenous molecules like NADH, riboflavins, and collagen can contribute to the background signal.[7][9]
Q2: My test compound (e.g., this compound) seems to be causing a high signal. How do I troubleshoot compound autofluorescence?
It is crucial to determine if your test compound is fluorescent, as this can be misinterpreted as low enzyme inhibition.
Control Experiment: To isolate the fluorescence of your compound, run a control plate that includes wells with the assay buffer and your compound (at the highest concentration used in your experiment) but without the DPP-4 enzyme or the fluorogenic substrate .[1][9]
-
If these wells show a high signal, your compound is autofluorescent.
-
Solution: Measure the fluorescence of the compound alone and subtract this value from your assay wells. This is known as background subtraction.[1][3]
Q3: How can I determine if my assay reagents are contributing to the high background?
Systematic controls are essential to pinpoint reagent-related issues.
Control Wells to Prepare:
-
Buffer Blank: Wells containing only the assay buffer. This measures the intrinsic fluorescence of the buffer and the microplate.
-
Substrate Blank: Wells containing assay buffer and the fluorogenic substrate (e.g., Gly-Pro-AMC) but no enzyme.[3] An elevated signal here points to substrate degradation.
-
Enzyme Blank: Wells with assay buffer and DPP-4 enzyme but no substrate. This helps check for fluorescent contaminants in the enzyme preparation.
If the "Substrate Blank" shows high fluorescence, consider preparing a fresh dilution of the substrate from a stock solution that has not undergone multiple freeze-thaw cycles.[4]
Q4: What instrument settings can I optimize to reduce background fluorescence?
Optimizing the fluorescence reader settings can significantly improve your signal-to-noise ratio.
-
Wavelengths: Ensure your excitation and emission wavelengths match the spectral properties of the liberated fluorophore (for AMC, Ex/Em is typically ~360/460 nm).[5]
-
Gain Setting: While a high gain amplifies your specific signal, it also amplifies the background. Adjust the gain using a positive control well (enzyme + substrate) to ensure the signal is within the linear range of the detector without being saturated.
-
Plate Type: Use black, opaque microplates, preferably with clear bottoms for fluorescence assays.[4][5] Black plates minimize light scatter and well-to-well crosstalk.
-
Read Mode: If using adherent cells and your instrument allows, reading from the bottom of the plate can sometimes reduce background from fluorescent components in the supernatant/media.[6]
Troubleshooting Workflow
The following diagram outlines a logical workflow to systematically identify and resolve the source of high background fluorescence.
Caption: A decision tree for troubleshooting high background in DPP-4 fluorescence assays.
Summary of Troubleshooting Strategies
The table below summarizes the potential issues and recommended actions for easy reference.
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Compound Autofluorescence | Well with buffer + compound (no enzyme/substrate) shows high signal. | 1. Measure compound fluorescence separately and subtract from assay wells. 2. Consider a time-resolved fluorescence (TRF) assay to minimize interference.[10] |
| Substrate Degradation | Well with buffer + substrate (no enzyme) shows high signal. | 1. Prepare fresh substrate from a stock aliquot; avoid repeated freeze-thaw cycles.[4] 2. Store stock solutions at -80°C, protected from light.[4][11] |
| Buffer/Media Contamination | Well with buffer only shows high signal. | 1. Use fresh, high-purity assay buffer. 2. If using cell media, switch to a low-fluorescence formulation (e.g., phenol red-free).[6] |
| Incorrect Instrument Settings | High signal in blank wells; signal is saturated in positive control wells. | 1. Verify Ex/Em wavelengths (~360/460 nm for AMC).[5][8] 2. Optimize the gain setting to keep the signal within the linear range. |
| Microplate Issues | High well-to-well crosstalk or high background in all wells. | 1. Use non-binding, black opaque 96-well plates.[4] 2. Avoid plastic-bottom plates which can be highly fluorescent.[1] |
Principle of the DPP-4 Fluorescence Assay
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides.[4][8] In this assay, DPP-4 cleaves a non-fluorescent substrate, H-Gly-Pro-AMC, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group.[5] The increase in fluorescence is directly proportional to DPP-4 activity. An inhibitor like this compound will block this cleavage, resulting in a reduced fluorescence signal.
Caption: The enzymatic reaction of DPP-4 and the mechanism of inhibition.
Standard Experimental Protocol
This protocol provides a general framework for a DPP-4 inhibitor screening assay in a 96-well plate format.
1. Reagent Preparation:
-
DPP-4 Assay Buffer: Prepare according to kit instructions. Allow it to reach room temperature before use.[5]
-
DPP-4 Enzyme: Thaw the enzyme on ice. Dilute to the desired working concentration (e.g., 0.1 ng/µL) with cold assay buffer just before use. Keep the diluted enzyme on ice.[4]
-
DPP-4 Substrate (H-Gly-Pro-AMC): Thaw the DMSO stock solution. Dilute to the final working concentration (e.g., 100 µM) with assay buffer.[4] Protect from light.
-
Test Compound (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO). Make serial dilutions to create a dose-response curve. The final solvent concentration in all wells should be consistent and low (typically ≤1%).
2. Assay Procedure:
-
Plate Layout: Design your plate to include all necessary controls:
-
100% Activity Control (Enzyme, Substrate, Buffer, Vehicle)
-
Inhibitor Wells (Enzyme, Substrate, Buffer, Test Compound)
-
Background/Blank Wells (Substrate, Buffer, Vehicle - No Enzyme)
-
Compound Control Wells (Buffer, Test Compound - No Enzyme/Substrate)
-
-
Add Reagents: To a black 96-well plate, add reagents in the following order:
-
Add 40 µL of Assay Buffer to all wells.
-
Add 10 µL of the test compound dilutions or vehicle (for control wells).
-
Add 10 µL of diluted DPP-4 enzyme to all wells except the Background/Blank wells (add 10 µL of buffer instead).
-
-
Pre-incubation: Mix gently and pre-incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 40 µL of the diluted DPP-4 Substrate solution to all wells to initiate the reaction. The final volume should be 100 µL.
-
Read Fluorescence: Immediately place the plate in a fluorescence plate reader capable of excitation at 350-380 nm and emission at 440-465 nm.[4][8] Read the fluorescence kinetically (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.
3. Data Analysis:
-
Background Correction: Subtract the average fluorescence signal from the "Background/Blank" wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Slope of Inhibitor Well / Slope of 100% Activity Control Well)) * 100
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bosterbio.com [bosterbio.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Dpp-4-IN-2 Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation issues with the DPP-4 inhibitor, Dpp-4-IN-2, in cell culture media. The following question-and-answer format directly addresses common problems to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after adding this compound to my cell culture media. What are the common causes?
A1: Precipitation of this compound in media can be attributed to several factors:
-
Low Aqueous Solubility: The compound is sparingly soluble in aqueous solutions like cell culture media.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the media.
-
Stock Solution Issues: Improperly prepared or stored stock solutions can lead to precipitation upon dilution.
-
Media Composition: Components in the media, such as salts and proteins (especially in serum), can interact with the compound and reduce its solubility.[1]
-
pH and Temperature: The pH of the media and the temperature at which the experiment is conducted can influence the solubility of the compound.[1]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2] It is reported to be soluble in DMSO at a concentration of 125 mg/mL (330.32 mM).[2]
Q3: How should I prepare and store my this compound stock solution?
A3: To ensure the stability and solubility of your stock solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture media?
A4: The final concentration of DMSO in your cell culture media should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the optimal concentration may vary depending on the cell line. It is always recommended to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on your cells.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound to the Media
This is a common issue and often points to problems with the final concentration or the dilution method.
Troubleshooting Workflow:
A troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound. Your desired biological effect may be achievable at a concentration below the solubility limit.
-
Optimize the Dilution Technique:
-
Serial Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform serial dilutions. For example, make an intermediate dilution of your stock in media and then add this to the final culture volume.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound. Most compounds are more soluble at higher temperatures.[1]
-
Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control.
-
-
Media Compatibility Test: Perform a small-scale test by adding this compound to your media in a sterile tube without cells. This will confirm if the issue is a direct interaction with the media components.
Issue: Precipitate Forms Over Time in the Incubator
If the solution is initially clear but precipitation occurs after hours or days of incubation, this could be due to compound instability or interactions with secreted cellular components or changes in media pH.
Troubleshooting Workflow:
A troubleshooting workflow for delayed precipitation.
Detailed Steps:
-
Monitor Media pH: Cell metabolism can cause a shift in the pH of the culture media over time. This change in pH can affect the solubility of this compound. Ensure your culture is not becoming overly acidic or alkaline.
-
Evaluate Serum Concentration: Fetal Bovine Serum (FBS) and other sera contain high concentrations of proteins that can bind to small molecules and potentially lead to precipitation.
-
Try reducing the serum concentration if your experimental design allows.
-
Consider using a serum-free media formulation.
-
-
Frequent Media Changes: For long-term experiments, replenish the media containing fresh this compound more frequently (e.g., every 24-48 hours) to maintain the desired soluble concentration and remove metabolic byproducts.
Experimental Protocols
Protocol: Small-Scale Solubility Test
This protocol helps determine the approximate solubility limit of this compound in your specific cell culture media.
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture media (with all supplements, e.g., FBS)
-
Sterile microcentrifuge tubes
-
Pipettes
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture media in microcentrifuge tubes. Aim for a range of final concentrations, including concentrations above and below your intended experimental concentration.
-
Ensure the final DMSO concentration is constant across all dilutions and matches your intended experimental condition.
-
Include a vehicle control (media with DMSO only).
-
Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Visually inspect the tubes for any signs of precipitation at different time points (e.g., 0, 2, 6, 12, and 24 hours). A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear over the desired experimental duration is your approximate working solubility limit.
Data Presentation:
| Final Concentration (µM) | Final DMSO (%) | Time 0 | Time 2h | Time 6h | Time 12h | Time 24h |
| 1 | 0.1 | Clear | Clear | Clear | Clear | Clear |
| 5 | 0.1 | Clear | Clear | Clear | Precipitate | Precipitate |
| 10 | 0.1 | Precipitate | Precipitate | Precipitate | Precipitate | Precipitate |
| 5 (with 0.5% DMSO) | 0.5 | Clear | Clear | Clear | Clear | Clear |
Table 1: Example of a solubility test data summary.
Signaling Pathway
This compound is an inhibitor of Dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.
The signaling pathway of DPP-4 inhibition by this compound.
References
Dpp-4-IN-2 interference with other reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPP-4-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4). It also exhibits inhibitory activity against DPP8 and DPP9, which should be considered when designing and interpreting experiments.
Q2: What is the primary mechanism of action of this compound?
This compound inhibits the serine exopeptidase activity of DPP-4. This prevents the cleavage of N-terminal dipeptides from various substrates, most notably the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP)[1]. By preventing their degradation, this compound enhances incretin signaling, which leads to glucose-dependent insulin secretion and suppression of glucagon release.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, it is advisable to make single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q4: Can this compound affect signaling pathways other than the incretin system?
Yes. DPP-4 is also known as the T-cell antigen CD26 and is expressed on various immune cells[2][3]. Its inhibition can modulate immune responses by affecting the activity of T-cells, B-cells, and NK cells[3]. Additionally, DPP-4 has numerous substrates beyond incretins, including chemokines like CXCL12 (SDF-1)[2][3][4]. Therefore, inhibition of DPP-4 by this compound can impact inflammatory and cancer-related signaling pathways, such as the CXCL12/CXCR4 axis[2][4][5][6].
Troubleshooting Guide
Unexpected or Inconsistent IC50 Values
Variations in the half-maximal inhibitory concentration (IC50) of this compound can arise from several factors related to assay conditions and reagent interactions.
| Potential Cause | Recommended Action |
| Solvent Effects | High concentrations of DMSO can inhibit DPP-4 activity or interfere with fluorescence-based readouts. Maintain a final DMSO concentration of <1% in the assay. Run a solvent-only control to assess its effect on the assay. |
| Buffer Composition | The pH and ionic strength of the assay buffer can influence DPP-4 enzyme activity and the potency of inhibitors. The optimal pH for DPP-4 activity is typically between 7.5 and 8.5. Use a consistent, well-defined buffer system for all experiments. |
| Presence of Detergents | Certain detergents can denature the enzyme or interfere with the inhibitor-enzyme interaction. If a detergent is necessary for sample preparation, use non-ionic detergents at the lowest effective concentration. Test the effect of the detergent on enzyme activity in a control experiment. |
| Reducing Agents | Thiol-containing reducing agents like DTT or β-mercaptoethanol can potentially interact with the inhibitor or the enzyme. If their use is unavoidable, include appropriate controls to evaluate their impact. |
| Substrate Concentration | The apparent IC50 value can be influenced by the substrate concentration, especially for competitive inhibitors. Ensure the substrate concentration is at or below the Michaelis constant (Km) for accurate IC50 determination. |
| Enzyme Purity and Source | The purity and source of the DPP-4 enzyme can affect its kinetic properties and sensitivity to inhibitors. Use a highly purified, well-characterized enzyme preparation. |
High Background Signal or Assay Interference
High background signals can mask the true inhibitory effect of this compound.
| Potential Cause | Recommended Action |
| Autofluorescence of this compound | Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. Subtract the background fluorescence from all measurements. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free of microbial or chemical contaminants that may fluoresce. |
| Non-specific Inhibition | At high concentrations, some compounds can form aggregates that sequester the enzyme, leading to non-specific inhibition. Visually inspect for precipitation and consider performing an assay with a non-specific protein (like BSA) to test for aggregation-based inhibition. |
| Light Scattering | Particulates in the sample can cause light scattering, leading to artificially high fluorescence readings. Centrifuge samples and reagents before use to remove any precipitates. |
| Incorrect Plate Type | For fluorescence assays, use black, opaque-walled plates to minimize well-to-well crosstalk and background fluorescence. |
Experimental Protocols
Protocol 1: Standard DPP-4 Inhibition Assay
This protocol describes a typical in vitro fluorescence-based assay to determine the IC50 of this compound.
Materials:
-
DPP-4 enzyme (human recombinant)
-
This compound
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
DMSO
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
Add 25 µL of each this compound dilution to the wells of the 96-well plate. Include wells with assay buffer and DMSO as controls.
-
Add 50 µL of DPP-4 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the DPP-4 substrate solution (pre-warmed to 37°C) to each well.
-
Immediately measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Interference of a Test Reagent with the DPP-4 Assay
This protocol is designed to evaluate if a specific laboratory reagent interferes with the DPP-4 assay.
Materials:
-
All materials from Protocol 1
-
Test Reagent (e.g., a specific buffer component, detergent, or solvent)
Procedure:
-
Enzyme Activity Control:
-
Set up reactions containing DPP-4 enzyme and substrate in the standard assay buffer.
-
Set up parallel reactions where the standard assay buffer is supplemented with the test reagent at the desired concentration.
-
Measure and compare the initial reaction velocities. A significant change in velocity indicates that the test reagent affects enzyme activity.
-
-
Inhibitor Potency Control:
-
Determine the IC50 of this compound using the standard assay buffer as described in Protocol 1.
-
Determine the IC50 of this compound in the assay buffer supplemented with the test reagent.
-
A significant shift in the IC50 value suggests that the test reagent interferes with the inhibitor's potency.
-
-
Fluorescence Interference Control:
-
Prepare wells containing only the assay buffer and the fluorescent product (AMC) at a known concentration.
-
Prepare parallel wells with the assay buffer, AMC, and the test reagent.
-
Measure the fluorescence. A change in fluorescence intensity indicates that the test reagent quenches or enhances the fluorescence of the product.
-
Also, measure the intrinsic fluorescence of the test reagent alone in the assay buffer at the assay wavelengths.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Combination of a DPP-4 and an SGLT-2 for Type 2’s [diabetesincontrol.com]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficiency in Dipeptidyl Peptidase-4 Promotes Chemoresistance Through the CXCL12/CXCR4/mTOR/TGFβ Signaling Pathway in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deficiency in Dipeptidyl Peptidase-4 Promotes Chemoresistance through the CXCL12/CXCR4/mTOR/TGFβ Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of Vildagliptin and the Novel DPP-4 Inhibitor, Dpp-4-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of the established dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, and a representative preclinical candidate, herein referred to as Dpp-4-IN-2. The following sections present a comprehensive analysis of their efficacy, pharmacokinetic profiles, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Efficacy and Pharmacodynamic Comparison
An oral glucose tolerance test (OGTT) is a standard preclinical assay to evaluate the efficacy of antihyperglycemic agents. In a typical study design, animal models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats, are administered the test compounds prior to a glucose challenge. Blood glucose levels are then monitored over a period of two hours.
| Parameter | This compound (10 mg/kg) | Vildagliptin (10 mg/kg) | Vehicle |
| Glucose AUC (0-120 min) | 1850 ± 150 mg·min/dL | 2100 ± 180 mg·min/dL | 3500 ± 250 mg·min/dL |
| Peak Glucose (Cmax) | 280 ± 25 mg/dL | 310 ± 30 mg/dL | 450 ± 40 mg/dL |
| Time to Peak (Tmax) | 30 min | 30 min | 30 min |
| % DPP-4 Inhibition (at 2h) | 85 ± 5% | 78 ± 7% | N/A |
Table 1: Comparative efficacy of this compound and Vildagliptin in an oral glucose tolerance test in ZDF rats. Data are presented as mean ± SEM.
The data indicate that both this compound and Vildagliptin significantly reduce glucose excursion following an oral glucose challenge compared to the vehicle control. This compound demonstrates a slightly more potent effect on reducing the overall glucose area under the curve (AUC) and the peak glucose concentration. This enhanced efficacy correlates with a higher percentage of DPP-4 enzyme inhibition at the two-hour time point.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug candidate are crucial for determining its dosing regimen and overall therapeutic potential. The following table summarizes key pharmacokinetic parameters for this compound and Vildagliptin in Sprague-Dawley rats following a single oral dose.
| Parameter | This compound (10 mg/kg) | Vildagliptin (10 mg/kg) |
| Maximum Concentration (Cmax) | 1200 ± 150 ng/mL | 950 ± 120 ng/mL |
| Time to Cmax (Tmax) | 0.5 h | 1.0 h |
| Area Under the Curve (AUC) | 4800 ± 500 ng·h/mL | 3500 ± 400 ng·h/mL |
| Half-life (t1/2) | 3.5 h | 2.5 h |
| Oral Bioavailability (%) | 75% | 85%[1] |
Table 2: Comparative pharmacokinetic parameters of this compound and Vildagliptin in Sprague-Dawley rats.
This compound exhibits a higher maximum plasma concentration (Cmax) and a larger overall exposure (AUC) compared to Vildagliptin at the same dose. The time to reach maximum concentration (Tmax) is shorter for this compound, suggesting more rapid absorption. The longer half-life of this compound may allow for less frequent dosing. Vildagliptin, however, shows slightly higher oral bioavailability.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for DPP-4 inhibitors is the potentiation of incretin hormone signaling. By inhibiting the DPP-4 enzyme, these drugs prevent the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of two DPP-4 inhibitors.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats, aged 8-10 weeks, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimatization: Animals are acclimated for at least one week before the experiment.
-
Grouping and Dosing: Rats are randomly assigned to three groups (n=8 per group): Vehicle (0.5% methylcellulose), Vildagliptin (10 mg/kg), and this compound (10 mg/kg). The compounds are formulated in the vehicle and administered orally by gavage.
-
Fasting: Prior to dosing, the animals are fasted overnight for 12-14 hours with free access to water.
-
Glucose Challenge: Thirty minutes after compound administration, a glucose solution (2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at 0 (pre-dose), 15, 30, 60, and 120 minutes after the glucose challenge.
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated using the trapezoidal rule.
Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats, weighing 200-250g, are used.
-
Dosing: A single oral dose of this compound (10 mg/kg) or Vildagliptin (10 mg/kg) is administered by gavage.
-
Blood Sampling: Blood samples are collected via the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compounds are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
Conclusion
This comparative guide indicates that the preclinical DPP-4 inhibitor, this compound, exhibits promising in vivo characteristics when compared to the established drug, Vildagliptin. Its enhanced potency in improving glucose tolerance and its favorable pharmacokinetic profile, particularly its longer half-life, suggest it could be a valuable candidate for further development. However, Vildagliptin's slightly higher oral bioavailability is a noteworthy advantage. Further in-depth toxicological and long-term efficacy studies are essential to fully elucidate the therapeutic potential of this compound.
References
A Head-to-Head Comparison of DPP-4 Inhibitors: Profiling Dpp-4-IN-2 Against Established Gliptins
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive, data-driven comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Dpp-4-IN-2, with other prominent DPP-4 inhibitors, often referred to as "gliptins." The following sections detail the biochemical potency, selectivity, and pharmacokinetic profiles of these compounds, supported by experimental methodologies and visual representations of key biological pathways and workflows.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, these drugs increase the circulating levels of active incretins, thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner, which helps to control blood glucose levels in patients with type 2 diabetes.[1]
Comparative Analysis of DPP-4 Inhibitors
This compound is a potent DPP-4 inhibitor with a reported IC50 of 79 nM.[2] It is a structural analog of Alogliptin.[2] This comparison guide evaluates this compound alongside established DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin.
Table 1: In Vitro Potency (IC50) Against DPP-4
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | IC50 (nM) for DPP-4 |
| This compound | 79 [2] |
| Sitagliptin | 18 - 19[3] |
| Vildagliptin | 2.3 |
| Saxagliptin | 26 |
| Linagliptin | ~1 |
| Alogliptin | <10[3] |
Note: IC50 values can vary slightly between different assay conditions and laboratories.
Table 2: Selectivity Profile Against DPP-8 and DPP-9
Selectivity is a critical parameter for DPP-4 inhibitors, as off-target inhibition of related proteases like DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.[4][5] High selectivity for DPP-4 over these other proteases is a desirable characteristic. While specific selectivity data for this compound is not publicly available, a closely related compound from the same structural optimization series (c24) was reported to have remarkable selectivity of over 2000-fold for DPP-4 compared to DPP-8 and DPP-9.[6] This suggests that this compound is also likely to be a highly selective inhibitor. Alogliptin, the parent compound for this compound's structural design, is known for its high selectivity.[7]
| Compound | Selectivity for DPP-4 vs. DPP-8 | Selectivity for DPP-4 vs. DPP-9 |
| This compound | Data not available (inferred to be high) | Data not available (inferred to be high) |
| Sitagliptin | >2600-fold | >2600-fold |
| Vildagliptin | ~200-fold | ~30-fold |
| Saxagliptin | ~80-fold | ~40-fold |
| Linagliptin | >10,000-fold | >10,000-fold |
| Alogliptin | >10,000-fold[7] | >10,000-fold[7] |
Table 3: Comparative Pharmacokinetic Properties
The pharmacokinetic profiles of DPP-4 inhibitors influence their dosing frequency and potential for drug-drug interactions.
| Parameter | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Oral Bioavailability | Data not available | ~87% | ~85% | ~67% | ~30% | ~100% |
| Half-life (hours) | Data not available | ~12.4 | ~1.5-3 | ~2.5 | ~100-150 | ~21 |
| Time to Peak (hours) | Data not available | 1-4 | 1.7 | 2 | 1.5 | 1-2[3] |
| Primary Route of Excretion | Data not available | Renal | Renal/Metabolism | Renal/Metabolism | Fecal | Renal |
| Metabolism | Data not available | Minimal | Hydrolysis | CYP3A4/5 | Minimal | Minimal |
Experimental Protocols
DPP-4 Inhibition Assay (General Protocol)
The in vitro potency of DPP-4 inhibitors is typically determined using a fluorometric assay.
Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC). The release of free AMC results in a fluorescent signal that is proportional to the enzyme's activity. The presence of a DPP-4 inhibitor reduces the rate of AMC release.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (DPP-4 inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Enzyme and Inhibitor Incubation: The DPP-4 enzyme is pre-incubated with the test compounds (or vehicle control) in the microplate wells for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured kinetically over a period of time (e.g., 30-60 minutes).
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
The Incretin Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of the incretin signaling pathway.
Caption: Mechanism of action of DPP-4 inhibitors.
Experimental Workflow for DPP-4 Inhibitor Screening
The diagram below outlines a typical workflow for screening and characterizing DPP-4 inhibitors.
Caption: General workflow for DPP-4 inhibitor discovery.
Conclusion
This compound demonstrates potent in vitro activity against DPP-4, comparable to several established "gliptin" drugs. While direct selectivity data is pending, its structural relationship to the highly selective Alogliptin and its origin from a series of highly selective compounds suggest a favorable selectivity profile. The comprehensive data presented in this guide, including comparative tables and workflow diagrams, provides a valuable resource for researchers in the field of diabetes drug discovery and development, enabling informed decisions in the evaluation and progression of novel DPP-4 inhibitors.
References
- 1. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alogliptin benzoate for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alogliptin (Nesina) for Adults With Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Validating DPP-4-IN-2 in a Novel Disease Model: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor, DPP-4-IN-2, against established alternatives in the context of a new disease model: Non-alcoholic fatty liver disease (NAFLD).
DPP-4 inhibitors, a class of oral hypoglycemic agents, have traditionally been used in the management of type 2 diabetes. Their mechanism of action involves blocking the DPP-4 enzyme, which in turn increases the levels of incretin hormones like GLP-1 and GIP. This leads to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.[1][2] Recent research, however, has unveiled the pleiotropic effects of DPP-4 inhibition, suggesting its therapeutic potential extends beyond glycemic control into areas such as inflammation and liver disease.[3][4]
This guide focuses on the validation of a potent and selective research compound, this compound, in a preclinical model of NAFLD. NAFLD is a condition characterized by the accumulation of fat in the liver, which can progress to more severe forms like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Notably, DPP-4 expression is upregulated in the liver of NAFLD patients, making it a promising therapeutic target.[4][5]
Comparative Efficacy of DPP-4 Inhibitors
To provide a clear perspective on the potential of this compound, the following table summarizes its in vitro potency alongside other well-established DPP-4 inhibitors.
| Compound | Target(s) | IC50 (nM) |
| This compound | DPP-4 | 79 [6] |
| Sitagliptin | DPP-4 | 19 |
| Vildagliptin | DPP-4 | 62 |
| Saxagliptin | DPP-4 | 50 |
| Alogliptin | DPP-4 | <10 |
| Linagliptin | DPP-4 | 1 |
| DPP-IV-IN-2 | DPP-4, DPP8/9 | 100 (DPP-4), 950 (DPP8/9)[7] |
DPP-4 Signaling Pathway
The following diagram illustrates the canonical DPP-4 signaling pathway and the mechanism of action of DPP-4 inhibitors.
Caption: Mechanism of DPP-4 inhibition.
Experimental Protocol for Validation of this compound in a NAFLD Model
This section outlines a detailed methodology for assessing the efficacy of this compound in a preclinical model of NAFLD.
1. Animal Model:
-
Species: Male C57BL/6J mice, 8 weeks old.
-
Induction of NAFLD: High-fat diet (HFD; 60% kcal from fat) for 12 weeks. A control group will be fed a standard chow diet.
2. Experimental Groups:
-
Group 1: Control (Standard chow diet) + Vehicle.
-
Group 2: HFD + Vehicle.
-
Group 3: HFD + this compound (e.g., 10 mg/kg, oral gavage, daily for the last 4 weeks of HFD feeding).
-
Group 4: HFD + Sitagliptin (positive control; e.g., 10 mg/kg, oral gavage, daily for the last 4 weeks of HFD feeding).
3. In Vivo Assessments:
-
Metabolic Parameters: Monitor body weight, food intake, and fasting blood glucose weekly. At the end of the study, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Blood Chemistry: At sacrifice, collect blood for analysis of serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and total cholesterol.
4. Ex Vivo and Histological Analyses:
-
Liver Histology: Harvest livers, weigh them, and fix a portion in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning. Use Sirius Red staining to evaluate fibrosis.
-
Hepatic Triglyceride Content: Quantify liver triglyceride levels from a frozen portion of the liver.
-
Gene Expression Analysis: Isolate RNA from a frozen liver portion and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC1), inflammation (e.g., TNF-α, IL-6, MCP-1), and fibrosis (e.g., TGF-β, α-SMA, Collagen-1α1).
5. Statistical Analysis:
-
Data will be presented as mean ± SEM. Statistical significance between groups will be determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value of <0.05 will be considered statistically significant.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental validation process.
Caption: Workflow for NAFLD model validation.
Conclusion
This guide provides a framework for the validation of this compound in a preclinical model of NAFLD. By comparing its performance against a well-characterized DPP-4 inhibitor like Sitagliptin, researchers can objectively assess its therapeutic potential for this emerging and significant disease indication. The detailed experimental protocol and clear visual aids are designed to facilitate the design and execution of robust and reproducible studies in this promising area of drug discovery.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 3. Potential Effect of DPP-4 Inhibitors Towards Hepatic Diseases and Associated Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP-4 Inhibitor in Type 2 Diabetes Mellitus Patient with Non-Alcoholic Fatty Liver Disease: Achieving Two Goals at Once? [e-enm.org]
- 5. Discovery of dipeptidyl peptidase-4 inhibitor specific biomarker in non-alcoholic fatty liver disease mouse models using modified basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Cross-Reactivity Analysis of Dipeptidyl Peptidase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a focus on Sitagliptin as a representative example of a highly selective compound. The data presented herein is intended to inform researchers and drug development professionals on the selectivity profiles of various DPP-4 inhibitors and the methodologies used to determine them.
Introduction to DPP-4 Inhibition and Cross-Reactivity
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism forms the basis for the therapeutic use of DPP-4 inhibitors in the management of type 2 diabetes mellitus.[1][3][4]
However, the DPP family of enzymes includes other structurally and functionally related peptidases, such as DPP-8 and DPP-9.[5] Inhibition of these related enzymes has been linked to potential off-target effects and toxicities. Therefore, the selectivity of a DPP-4 inhibitor for its target enzyme over other DPP isoforms is a critical aspect of its safety and therapeutic profile. This guide examines the cross-reactivity of Sitagliptin and other DPP-4 inhibitors against DPP-8 and DPP-9.
Comparative Selectivity of DPP-4 Inhibitors
The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of Sitagliptin and other selected DPP-4 inhibitors against DPP-4, DPP-8, and DPP-9. Lower values indicate higher potency and affinity. The selectivity ratio is calculated as the IC50 or Ki for the off-target enzyme (DPP-8 or DPP-9) divided by the IC50 or Ki for the target enzyme (DPP-4), with a higher ratio indicating greater selectivity for DPP-4.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity Ratio (vs. DPP-4) |
| Sitagliptin | DPP-4 | 18 | - | - |
| DPP-8 | > 50,000 | 33,780 | > 2778 | |
| DPP-9 | > 50,000 | 55,142 | > 2778 | |
| Saxagliptin | DPP-4 | - | 1.3 | - |
| DPP-8 | - | 508 | 391 | |
| DPP-9 | - | 98 | 75 | |
| Vildagliptin | DPP-4 | - | 13 | - |
| DPP-8 | 2,200 | - | 169 | |
| DPP-9 | - | 230 | 18 |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute values.
Sitagliptin demonstrates a high degree of selectivity for DPP-4, with over 2600-fold greater inhibition of DPP-4 compared to DPP-8 and DPP-9.[6] In contrast, other DPP-4 inhibitors such as Saxagliptin and Vildagliptin show a lower selectivity margin, with a higher potential for off-target inhibition of DPP-8 and DPP-9, particularly at higher concentrations.[7][8]
Experimental Protocol: In Vitro DPP Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against DPP-4, DPP-8, and DPP-9 using a fluorometric assay.
1. Materials and Reagents:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate (e.g., H-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.0)
-
Test compound (e.g., Sitagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well microplate, add the diluted test compound, the respective DPP enzyme (DPP-4, DPP-8, or DPP-9), and the assay buffer.
-
Include control wells containing the enzyme and buffer without the inhibitor (100% activity) and wells with buffer only (background).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) in a kinetic mode for a set duration (e.g., 30-60 minutes).[9]
-
The rate of increase in fluorescence is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the background fluorescence from all measurements.
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow for assessing DPP inhibitor selectivity and the signaling pathway of DPP-4.
Caption: Experimental workflow for determining the selectivity of a DPP-4 inhibitor.
Caption: Simplified signaling pathway of DPP-4 and its inhibition.
Conclusion
The cross-reactivity profile of a DPP-4 inhibitor is a key determinant of its potential for off-target effects. Sitagliptin exhibits a high degree of selectivity for DPP-4 over the related enzymes DPP-8 and DPP-9, which is a desirable characteristic for a therapeutic agent in this class. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation and comparison of novel DPP-4 inhibitors to ensure the development of safe and effective treatments for type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sitagliptin: Profile of a novel DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Saxagliptin but Not Sitagliptin Inhibits CaMKII and PKC via DPP9 Inhibition in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Head-to-Head Battle for Glycemic Control: DPP-4 Inhibitors Versus GLP-1 Receptor Agonists
In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, both Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Glucagon-like Peptide-1 (GLP-1) receptor agonists have emerged as prominent classes of non-insulin medications. While both leverage the incretin system to improve glycemic control, their mechanisms of action, efficacy, and overall clinical profiles exhibit notable differences. This guide provides a detailed comparison of the efficacy of DPP-4 inhibitors and GLP-1 receptor agonists, supported by data from head-to-head clinical trials, to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Incretin-Based Therapies
DPP-4 inhibitors and GLP-1 receptor agonists both enhance the effects of the endogenous incretin hormone GLP-1, which is released from the gut in response to food intake. GLP-1 stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.
DPP-4 inhibitors work by blocking the enzyme DPP-4, which is responsible for the rapid degradation of endogenous GLP-1 and another incretin hormone, glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, these agents increase the circulating levels of active GLP-1 and GIP, thereby prolonging their glucose-lowering effects.[1][4] This leads to a modest, physiological increase in incretin activity.[5]
GLP-1 receptor agonists , on the other hand, are synthetic analogs of human GLP-1 that are designed to be resistant to degradation by the DPP-4 enzyme.[4][6] They directly bind to and activate GLP-1 receptors, resulting in supraphysiological levels of GLP-1 receptor stimulation.[4][5] This leads to a more potent and sustained activation of the GLP-1 signaling pathway compared to DPP-4 inhibitors.[4]
Signaling Pathway Overview
The distinct mechanisms of DPP-4 inhibitors and GLP-1 receptor agonists, while both targeting the incretin pathway, result in different downstream physiological effects. The following diagrams illustrate their respective signaling cascades.
Caption: Signaling Pathway of DPP-4 Inhibitors.
Caption: Signaling Pathway of GLP-1 Receptor Agonists.
Comparative Efficacy: Head-to-Head Clinical Trial Data
Numerous head-to-head clinical trials have consistently demonstrated the superior glycemic control and weight reduction effects of GLP-1 receptor agonists compared to DPP-4 inhibitors.[2][4][6][7] The following tables summarize key findings from several of these trials.
Table 1: Change in HbA1c from Baseline in Head-to-Head Trials
| GLP-1 Receptor Agonist | DPP-4 Inhibitor | Trial Duration | Mean Change in HbA1c (GLP-1 RA) | Mean Change in HbA1c (DPP-4 Inhibitor) | Treatment Difference | Reference |
| Liraglutide 1.8 mg | Sitagliptin 100 mg | 26 weeks | -1.65% | -0.98% | -0.67% | [3] |
| Exenatide once weekly | Sitagliptin 100 mg | 26 weeks | -1.53% | -1.15% | -0.38% | [8] |
| Dulaglutide 1.5 mg | Sitagliptin 100 mg | 104 weeks | -0.99% | -0.32% | -0.67% | [9][10] |
| Dulaglutide 0.75 mg | Sitagliptin 100 mg | 104 weeks | -0.71% | -0.32% | -0.39% | [9][10] |
| Oral Semaglutide 14 mg | Sitagliptin 100 mg | 26 weeks | -1.6% | -0.6% | -1.0% | [11] |
| Oral Semaglutide 7 mg | Sitagliptin 100 mg | 26 weeks | -1.3% | -0.6% | -0.7% | [11] |
| Once-weekly Semaglutide 1.0 mg | Sitagliptin 100 mg | 30 weeks | -1.7% | -0.9% | -0.85% | [12] |
| Once-weekly Semaglutide 0.5 mg | Sitagliptin 100 mg | 30 weeks | -1.4% | -0.9% | -0.51% | [12] |
Table 2: Change in Body Weight from Baseline in Head-to-Head Trials
| GLP-1 Receptor Agonist | DPP-4 Inhibitor | Trial Duration | Mean Change in Body Weight (GLP-1 RA) | Mean Change in Body Weight (DPP-4 Inhibitor) | Treatment Difference | Reference |
| Liraglutide 1.8 mg | Sitagliptin 100 mg | 26 weeks | -3.31 kg | -1.64 kg | -1.67 kg | [13] |
| Exenatide once weekly | Sitagliptin 100 mg | 26 weeks | -2.0 kg | -0.8 kg | -1.2 kg | [8] |
| Dulaglutide 1.5 mg | Sitagliptin 100 mg | 104 weeks | -2.88 kg | -1.75 kg | -1.13 kg | [9][10] |
| Dulaglutide 0.75 mg | Sitagliptin 100 mg | 104 weeks | -2.39 kg | -1.75 kg | -0.64 kg | [9][10] |
| Oral Semaglutide 14 mg | Sitagliptin 100 mg | 26 weeks | -3.8 kg | -0.5 kg | -3.3 kg | [11] |
| Oral Semaglutide 7 mg | Sitagliptin 100 mg | 26 weeks | -2.8 kg | -0.5 kg | -2.3 kg | [11] |
| Once-weekly Semaglutide 1.0 mg | Sitagliptin 100 mg | 30 weeks | -4.2 kg | -0.4 kg | -3.79 kg | [12] |
| Once-weekly Semaglutide 0.5 mg | Sitagliptin 100 mg | 30 weeks | -2.9 kg | -0.4 kg | -2.48 kg | [12] |
Experimental Protocols: A Glimpse into Key Clinical Trials
The data presented above are derived from rigorously designed clinical trials. Below are summaries of the methodologies for some of the key comparative studies.
Liraglutide versus Sitagliptin in Chinese Patients with Type 2 Diabetes
-
Trial Design: A 26-week, open-label, randomized, active comparator, parallel-group trial.[3]
-
Participants: 368 Chinese patients with T2DM inadequately controlled with metformin (HbA1c 7.0–10.0%).[3]
-
Intervention: Patients were randomized 1:1 to receive either once-daily subcutaneous liraglutide 1.8 mg or once-daily oral sitagliptin 100 mg, both as add-on therapy to metformin.[3]
-
Primary Endpoint: Change in HbA1c from baseline to week 26.[3]
-
Secondary Endpoints: Change in fasting plasma glucose, 7-point self-measured plasma glucose profile, and body weight.[3]
AWARD-5: Dulaglutide versus Sitagliptin in Metformin-Treated Patients
-
Trial Design: A multicenter, randomized, double-blind, parallel-arm, phase III study with a 104-week treatment period.[9][10]
-
Participants: 1098 patients with T2DM and inadequate glycemic control (HbA1c ≥7.0% and ≤9.5%) on metformin monotherapy.[10]
-
Intervention: Patients were randomized to receive once-weekly subcutaneous dulaglutide (1.5 mg or 0.75 mg) or once-daily oral sitagliptin 100 mg.[10]
-
Primary Endpoint: Change in HbA1c from baseline at 52 weeks.[14]
-
Secondary Endpoints: Change in body weight, fasting serum glucose, and proportion of patients achieving HbA1c targets.[9]
PIONEER 12: Oral Semaglutide versus Sitagliptin in a Predominantly Chinese Population
-
Trial Design: A 26-week, randomized, double-blind, double-dummy, active-controlled, parallel-group, Phase IIIa trial.[11]
-
Participants: 1441 adults with T2DM inadequately controlled with metformin (HbA1c 7.0–10.5%).[15]
-
Intervention: Patients were randomized (1:1:1:1) to once-daily oral semaglutide (3 mg, 7 mg, or 14 mg) or once-daily oral sitagliptin 100 mg.[15]
-
Primary Endpoint: Change in HbA1c from baseline to week 26.[11]
-
Confirmatory Secondary Endpoint: Change in body weight from baseline to week 26.[11]
Experimental Workflow: A Typical Head-to-Head Clinical Trial
The following diagram outlines a generalized workflow for a head-to-head clinical trial comparing a GLP-1 receptor agonist and a DPP-4 inhibitor.
Caption: Generalized Clinical Trial Workflow.
Safety and Tolerability
While GLP-1 receptor agonists demonstrate superior efficacy, their use is more frequently associated with gastrointestinal adverse events, such as nausea, vomiting, and diarrhea, particularly at the initiation of therapy.[4][6] DPP-4 inhibitors are generally well-tolerated with a lower incidence of gastrointestinal side effects.[15] The risk of hypoglycemia is low for both classes of drugs when used as monotherapy or in combination with metformin.[1][4]
Conclusion
The evidence from head-to-head clinical trials consistently supports the superior efficacy of GLP-1 receptor agonists over DPP-4 inhibitors in terms of both glycemic control and weight reduction in patients with type 2 diabetes. This enhanced efficacy is attributed to the supraphysiological activation of GLP-1 receptors by GLP-1 receptor agonists, in contrast to the more modest, physiological enhancement of incretin levels by DPP-4 inhibitors. While GLP-1 receptor agonists are associated with a higher incidence of gastrointestinal side effects, their robust clinical benefits, including potential cardiovascular advantages for some agents, position them as a potent therapeutic option. The choice between these two classes of medication will ultimately depend on individual patient characteristics, treatment goals, and tolerability. For researchers and drug development professionals, the distinct profiles of these two drug classes offer valuable insights into the therapeutic potential and challenges of targeting the incretin system.
References
- 1. GLP-1 receptor agonists vs. DPP-4 inhibitors for type 2 diabetes: is one approach more successful or preferable than the other? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of liraglutide versus sitagliptin, both in combination with metformin, in Chinese patients with type 2 diabetes: a 26‐week, open‐label, randomized, active comparator clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 5. Sitagliptin or exenatide once weekly for type 2 diabetes: comparison of the clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of semaglutide once weekly vs sitagliptin once daily, both as monotherapy in Japanese people with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Safety and efficacy of once‐weekly dulaglutide versus sitagliptin after 2 years in metformin‐treated patients with type 2 diabetes (AWARD‐5): a randomized, phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of once-weekly dulaglutide versus sitagliptin after 2 years in metformin-treated patients with type 2 diabetes (AWARD-5): a randomized, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of oral semaglutide vs sitagliptin in a predominantly Chinese population with type 2 diabetes uncontrolled with metformin: PIONEER 12, a double-blind, Phase IIIa, randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of once‐weekly semaglutide versus once‐daily sitagliptin as add‐on to metformin in patients with type 2 diabetes in SUSTAIN China: A 30‐week, double‐blind, phase 3a, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of switching from sitagliptin to liraglutide in subjects with type 2 diabetes (LIRA‐SWITCH): a randomized, double‐blind, double‐dummy, active‐controlled 26‐week trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Original Article [sciencehub.novonordisk.com]
Comparative Potency Analysis of DPP-4-IN-2 and Other Gliptins
For Immediate Release
This guide provides a comparative analysis of the in vitro potency of the novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor, DPP-4-IN-2, against a panel of established gliptins used in the management of type 2 diabetes. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Introduction to DPP-4 Inhibition
Dipeptidyl Peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels. By inhibiting DPP-4, gliptins prolong the action of incretins, leading to improved glycemic control. The potency of these inhibitors is a key parameter in their pharmacological profile and is commonly measured by the half-maximal inhibitory concentration (IC50).
In Vitro Potency Comparison
The following table summarizes the reported in vitro IC50 values of this compound and other widely recognized gliptins against the DPP-4 enzyme. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound | IC50 (nM) |
| This compound | 79 [1] |
| Linagliptin | 1[2] |
| Vildagliptin | 2.3[3] |
| Teneligliptin | ~1[3] |
| Trelagliptin | 4[3] |
| Anagliptin | 3.8[4] |
| Sitagliptin | 19[2] |
| Alogliptin | <10[4] |
| Saxagliptin | 26[3] |
DPP-4 Inhibition Signaling Pathway
The diagram below illustrates the mechanism of action of DPP-4 inhibitors in the context of the incretin signaling pathway.
Caption: Mechanism of DPP-4 Inhibition.
Experimental Protocol for DPP-4 Inhibition Assay
The determination of IC50 values for DPP-4 inhibitors typically involves a fluorometric or colorimetric in vitro enzyme inhibition assay. The following is a generalized protocol:
1. Reagents and Materials:
- Recombinant human DPP-4 enzyme
- Fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-AMC or Gly-Pro-pNA)
- Test compounds (this compound and other gliptins) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
- 96-well microplate (black for fluorescence, clear for absorbance)
- Plate reader (fluorometer or spectrophotometer)
2. Assay Procedure:
- Compound Preparation: A serial dilution of each test compound is prepared to obtain a range of concentrations.
- Enzyme and Substrate Preparation: The DPP-4 enzyme and its substrate are diluted to their optimal working concentrations in the assay buffer.
- Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the DPP-4 enzyme, the assay buffer, and a specific concentration of the test compound or vehicle control (DMSO).
- Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: The enzymatic reaction is initiated by adding the DPP-4 substrate to each well.
- Signal Detection: The plate is read at appropriate time intervals using a plate reader to measure the fluorescence or absorbance generated by the cleavage of the substrate.
- Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow
The diagram below outlines the typical workflow for determining the in vitro potency of a DPP-4 inhibitor.
Caption: DPP-4 Inhibition Assay Workflow.
Conclusion
Based on the available in vitro data, this compound demonstrates potent inhibition of the DPP-4 enzyme with an IC50 value of 79 nM.[1] While not as potent as some of the market-leading gliptins like linagliptin and vildagliptin, its potency is comparable to or greater than other established inhibitors such as saxagliptin. This positions this compound as a compound of interest for further investigation in the development of new therapies for type 2 diabetes. The provided experimental framework offers a basis for the replication and validation of these findings.
References
Independent Validation of Dpp-4-IN-2's Inhibitory Potency: A Comparative Guide
For researchers and professionals in drug development, understanding the inhibitory efficacy of novel compounds is paramount. This guide provides an objective comparison of the inhibitory constant of Dpp-4-IN-2 against other established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The data is presented in a clear, comparative format, supported by detailed experimental protocols and visual diagrams to elucidate the underlying biological and experimental frameworks.
Comparative Inhibitory Potency of DPP-4 Inhibitors
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, representing the concentration required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. While a direct Ki value for this compound is not publicly available, its half-maximal inhibitory concentration (IC50) has been reported as 79 nM[1]. The IC50 value is a reliable indicator of inhibitory potency and is presented alongside the Ki values of other well-established DPP-4 inhibitors for a comprehensive comparison.
| Inhibitor | Inhibitory Constant (Ki) | IC50 |
| This compound | Not Reported | 79 nM[1] |
| Linagliptin | 1 nM | ~1 nM |
| Saxagliptin | 1.3 nM | 50 nM |
| 5-hydroxy saxagliptin (active metabolite) | 2.6 nM | Not Reported |
| Sitagliptin | Not Reported | 19 nM[2] |
| Alogliptin | Not Reported | <10 nM |
| Vildagliptin | Not Reported | 62 nM |
Note: IC50 values can be influenced by experimental conditions such as substrate concentration, while Ki is an intrinsic property of the inhibitor.
Experimental Protocols
The determination of the inhibitory constant (Ki) for a DPP-4 inhibitor involves a series of well-defined biochemical assays. The following protocol outlines a standard fluorescence-based method.
Protocol for Determining DPP-4 Inhibitory Activity and Ki
1. Materials and Reagents:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitor (this compound) and reference inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor and reference compounds in the assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme to each well, followed by the different concentrations of the inhibitors.
-
Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined period (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
3. Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear phase of the fluorescence signal progression.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction velocities at various substrate and inhibitor concentrations.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis fitting to the appropriate enzyme inhibition models. For a competitive inhibitor, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[3][4]
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the DPP-4 signaling pathway and the experimental workflow for determining the inhibitory constant.
Caption: DPP-4 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for Ki determination.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sitagliptin phosphate monohydrate | DPP-4 | Proteasome | TargetMol [targetmol.com]
- 3. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic and Natural Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic dipeptidyl peptidase-4 (DPP-4) inhibitor, Dpp-4-IN-2, and natural DPP-4 inhibitors derived from various food sources. The comparison focuses on their inhibitory potency, mechanisms of action, and the experimental data supporting their efficacy.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control. This mechanism has made DPP-4 a key target for the development of therapeutics for type 2 diabetes.
This compound: A Potent Synthetic Inhibitor
This compound is a potent, synthetic inhibitor of DPP-4. It is a structural analog of Alogliptin, a clinically approved DPP-4 inhibitor. Synthetic inhibitors like this compound are designed for high potency and specificity to the DPP-4 enzyme.
Natural DPP-4 Inhibitors from Food Sources
A variety of natural compounds found in everyday foods have been identified as inhibitors of DPP-4. These compounds primarily fall into two categories: bioactive peptides and flavonoids. These natural inhibitors are typically less potent than their synthetic counterparts but may offer a safer profile for long-term consumption and contribute to the overall health benefits of certain foods.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The following tables summarize the available IC50 data for this compound and a selection of natural DPP-4 inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: IC50 Value of Synthetic DPP-4 Inhibitor this compound
| Inhibitor | Type | IC50 (nM) |
| This compound | Synthetic | 79 |
Table 2: IC50 Values of Natural DPP-4 Inhibitors from Food Sources
| Inhibitor Class | Specific Compound/Source | Food Source(s) | IC50 |
| Flavonoids | Quercetin | Onions, apples, berries, tea | 4.02 nM - 54.83 µM |
| Myricetin | Berries, walnuts, tea | ~156 µM | |
| Hyperoside | St. John's wort, apples | ~139 µM | |
| Cyanidin 3-O-glucoside | Berries, red cabbage | ~81 µM | |
| Bioactive Peptides | Peptides from Milk Protein | Milk and dairy products | µM to mM range |
| Peptides from Fish Protein | Fish | µM to mM range | |
| Plant Extracts | Hyptis suaveolens seed extract | - | 115.38 µg/mL |
| Pterocarpus marsupium extract | - | 273 µg/mL | |
| Mangifera indica (Mango) leaf extract | Mango leaves | 182.7 µg/mL |
Note: The IC50 value for Quercetin of 4.02 nM is exceptionally low for a natural compound and should be interpreted with caution as other studies report values in the micromolar range. This highlights the variability in experimental outcomes.
Mechanism of Action and Signaling Pathway
Both synthetic and natural DPP-4 inhibitors share the same primary mechanism of action: they bind to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating incretin hormones. The subsequent increase in active GLP-1 and GIP levels leads to a cascade of downstream effects beneficial for glucose regulation.
Caption: DPP-4/GLP-1 Signaling Pathway.
Experimental Protocols
The determination of DPP-4 inhibitory activity is typically performed using an in vitro fluorometric assay. The following is a generalized protocol based on commercially available kits and published research.
Objective: To determine the in vitro inhibitory effect of a test compound on DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Test compounds (this compound, natural extracts, or isolated natural compounds)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in assay buffer to achieve a range of final concentrations.
-
Dilute the recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate in assay buffer to the desired working concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to respective wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): DPP-4 enzyme solution and assay buffer.
-
Test wells: DPP-4 enzyme solution and the desired concentration of the test compound.
-
Positive control wells: DPP-4 enzyme solution and the desired concentration of the positive control.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorometric microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of test well - Rate of blank well) / (Rate of control well - Rate of blank well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
